Hydroxysafflor Yellow A
Description
This compound is a natural product found in Carthamus tinctorius with data available.
Propriétés
IUPAC Name |
(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-UXEKTNMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031226 | |
| Record name | Hydroxysafflor yellow A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-02-4 | |
| Record name | Hydroxysafflor yellow A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysafflor yellow A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYSAFFLOR YELLOW A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Neuroprotective Mechanisms of Hydroxysafflor Yellow A (HSYA)
Executive Summary: Hydroxysafflor Yellow A (HSYA), a primary bioactive chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has demonstrated significant pharmacological potential in the treatment of cerebrovascular diseases.[1][2] Extensive preclinical research has illuminated its multifaceted neuroprotective properties, which are attributed to a complex interplay of anti-oxidative, anti-inflammatory, and anti-apoptotic activities. HSYA exerts its effects by modulating a variety of critical signaling pathways, thereby preserving neuronal integrity, maintaining blood-brain barrier function, and promoting recovery from ischemic and traumatic brain injuries. This technical guide provides an in-depth analysis of the core mechanisms of action of HSYA, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development.
Core Neuroprotective Mechanisms of Action
HSYA's neuroprotective efficacy stems from its ability to concurrently target multiple pathological processes that unfold following a neurological insult. These mechanisms are not mutually exclusive and often involve significant crosstalk.
Attenuation of Oxidative Stress
Oxidative stress is a critical driver of secondary injury in many neurological disorders, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems.[3] HSYA effectively mitigates oxidative stress through several key actions:
-
Scavenging Free Radicals: HSYA directly scavenges oxygen free radicals.[4]
-
Enhancing Endogenous Antioxidants: It increases the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[5]
-
Reducing Lipid Peroxidation: HSYA treatment leads to a decrease in malondialdehyde (MDA), a key product of lipid peroxidation.
A significant mechanism underlying these effects is the activation of the SIRT1 (Sirtuin 1) signaling pathway . HSYA has been shown to upregulate the expression of SIRT1, which in turn promotes the expression of downstream targets like forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator 1α (PGC1α), both of which are crucial for cellular stress resistance and mitochondrial biogenesis.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a major contributor to neuronal loss following injury. HSYA confers potent anti-apoptotic effects by:
-
Modulating the Bcl-2 Family: It restores the balance between pro- and anti-apoptotic proteins by increasing the expression of Bcl-2 and decreasing the expression of Bax. This action stabilizes the mitochondrial membrane and prevents the release of pro-apoptotic factors like cytochrome c.
-
Inhibiting Caspase Activation: HSYA treatment has been shown to reduce the activity of executioner caspases, such as caspase-3 and caspase-9.
-
Regulating Autophagy-Related Apoptosis: HSYA can activate protective autophagy through the HIF-1α/BNIP3 pathway, which helps clear damaged organelles and prevent the initiation of apoptosis.
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and the release of inflammatory mediators, exacerbates neuronal damage. HSYA exhibits powerful anti-inflammatory properties by targeting key inflammatory cascades:
-
Inhibition of Pro-inflammatory Cytokines: HSYA suppresses the excessive secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
TLR4/NF-κB Pathway Inhibition: It inhibits the Toll-like receptor 4 (TLR4)-mediated signaling pathway, which prevents the activation of the master inflammatory regulator, nuclear factor-kappa B (NF-κB).
-
JAK2/STAT3 Pathway Regulation: In cerebral ischemia models, HSYA downregulates the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), while promoting the expression of the inhibitory protein SOCS3 (Suppressor of Cytokine Signaling 3).
-
MAPK Pathway Modulation: HSYA has been found to regulate the mitogen-activated protein kinase (MAPK) pathway, notably by reducing the phosphorylation of p38 and JNK, which are involved in stress and inflammatory responses.
Protection of the Blood-Brain Barrier (BBB)
The integrity of the BBB is crucial for maintaining central nervous system homeostasis, and its disruption leads to vasogenic edema and infiltration of harmful substances. HSYA protects the BBB by:
-
Enhancing Tight Junctions: HSYA increases the expression of key tight junction proteins, including occludin, claudin-1, and zonula occludens-1 (ZO-1), thereby reducing BBB permeability.
-
Inhibiting Inflammatory Damage: By suppressing inflammatory pathways like TLR4/NF-κB, HSYA prevents inflammation-mediated damage to the BBB. The full pathway involves TLR4/PI3K/AKT/JNK1/2/14-3-3ε/NF-κBp65.
-
Activating Protective Pathways: The Caveolin-1 (Cav-1) pathway, which is involved in preserving BBB integrity, has been shown to be stimulated by HSYA.
Amelioration of Excitotoxicity
Excessive release of the neurotransmitter glutamate (B1630785) following an ischemic event leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), causing calcium overload and neuronal death. HSYA counteracts this by down-regulating the expression of the NR2B subunit of the NMDA receptor, which is critically involved in mediating excitotoxic damage.
Key Signaling Pathways in HSYA-Mediated Neuroprotection
The diverse neuroprotective effects of HSYA are orchestrated through its modulation of several interconnected signaling pathways. The following diagrams illustrate these core pathways.
Caption: HSYA's anti-inflammatory and BBB-protective mechanisms.
Caption: HSYA's anti-apoptotic and anti-oxidative stress mechanisms.
Quantitative Efficacy of HSYA
The neuroprotective effects of HSYA have been quantified in numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro models.
Table 1: Summary of In Vivo Neuroprotective Effects of HSYA
| Model | Species | HSYA Dosage | Therapeutic Window | Key Outcomes | Reference |
|---|---|---|---|---|---|
| MCAO | Rat | 4, 8, 16 mg/kg | Within 3h post-ischemia | Dose-dependent reduction in infarct volume and cerebral edema; improved neurological function. | |
| MCAO | Rat | 2.5, 5, 10 mg/kg | Post-I/R | Reduced infarct volume, improved neurological function. | |
| TBI | Rat | 30 mg/kg | Post-TBI | Attenuated BBB permeability, reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | |
| SCI | Rat | 8 mg/kg (initial), 14 mg/kg (daily) | 1h post-injury | Improved limb function, reduced tissue injury, decreased MDA, and increased SOD activity. |
| 6-OHDA | Mouse | 2, 4, 8 mg/kg | - | Protected against dopaminergic neurodegeneration, reduced apoptosis and neuroinflammation. | |
Table 2: Summary of In Vitro Neuroprotective Effects of HSYA
| Model | Cell Type | HSYA Concentration | Key Outcomes | Reference |
|---|---|---|---|---|
| OGD/R | Primary Hippocampal Neurons | 40, 60, 80 μM | Dose-dependent increase in cell viability, decreased LDH release, ROS, and MDA. | |
| OGD/R | SH-SY5Y Cells | - | Increased expression of HIF-1α, promoted autophagy, and decreased apoptosis. | |
| NMDA Injury | Primary Cortical Neurons | - | Attenuated excitotoxic neuronal death, downregulated NR2B receptor expression. | |
| OGD/R | PC12 Cells | 10 μM | Reduced ROS levels, improved mitochondrial membrane potential. |
| 6-OHDA Injury | SH-SY5Y Cells | 10 x 10⁻⁶ mol/L | Decreased levels of iNOS, COX-2, and NF-κB; regulated MAPK pathway. | |
Detailed Experimental Methodologies
The following protocols are representative of the key experiments used to elucidate the neuroprotective mechanisms of HSYA.
In Vivo Models
-
Middle Cerebral Artery Occlusion (MCAO) Model:
-
Objective: To simulate focal cerebral ischemia-reperfusion (I/R) injury.
-
Procedure: Adult male Sprague-Dawley rats or C57BL/6J mice are anesthetized. A nylon monofilament is inserted via the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery. Occlusion is typically maintained for 1-2 hours, after which the filament is withdrawn to allow for reperfusion. HSYA (dissolved in saline) is administered, often via intraperitoneal (i.p.) or intravenous (i.v.) injection, at specific time points before or after the ischemic event (e.g., 3 hours post-ischemia).
-
Key Assessments: Neurological deficit scoring, infarct volume measurement (using TTC staining), and brain water content (for edema).
-
-
Traumatic Brain Injury (TBI) Model:
-
Objective: To induce a controlled cortical impact injury.
-
Procedure: A craniotomy is performed on an anesthetized rat. A controlled cortical impact device is used to deliver a precise impact to the exposed dura. HSYA (e.g., 30 mg/kg) is administered post-injury.
-
Key Assessments: BBB permeability (measured by Evans Blue dye extravasation), Western blot for tight junction proteins (occludin, claudin-1), and ELISA/PCR for inflammatory markers.
-
In Vitro Models
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model:
-
Objective: To mimic ischemic conditions in cultured cells.
-
Procedure: Primary neurons or cell lines (e.g., SH-SY5Y, PC12) are washed and incubated in a glucose-free medium (e.g., Earle's balanced salt solution) inside a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a set duration (e.g., 2-4 hours). To simulate reperfusion, the medium is replaced with normal glucose-containing culture medium, and cells are returned to a normoxic incubator. HSYA is typically added during the "reperfusion" phase.
-
Key Assessments: Cell viability (MTT assay), cell death (LDH release assay), apoptosis (TUNEL staining, Hoechst 33342 staining), and ROS production (DCFH-DA assay).
-
Biochemical and Histological Assays
-
Western Blot Analysis:
-
Objective: To quantify the expression levels of specific proteins.
-
Procedure: Protein is extracted from brain tissue or cell lysates. Samples are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JAK2, SIRT1, NF-κB) followed by HRP-conjugated secondary antibodies. Bands are visualized using chemiluminescence and quantified via densitometry.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining:
-
Objective: To detect DNA fragmentation characteristic of late-stage apoptosis.
-
Procedure: Brain tissue sections or cultured cells are fixed and permeabilized. The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added to label the 3'-hydroxyl ends of fragmented DNA. Apoptotic cells are then visualized and quantified using fluorescence microscopy.
-
Conclusion and Future Directions
This compound is a promising natural compound with robust neuroprotective properties, acting through a constellation of mechanisms that collectively combat oxidative stress, inflammation, apoptosis, and excitotoxicity. Its ability to preserve the blood-brain barrier and modulate critical signaling pathways like SIRT1, TLR4/NF-κB, and JAK/STAT underscores its potential as a therapeutic agent for complex neurological disorders such as ischemic stroke and traumatic brain injury.
Future research should focus on bridging the gap between these extensive preclinical findings and clinical applications. This includes conducting well-designed clinical trials to establish the safety and efficacy of HSYA in human patients. Furthermore, advanced studies employing proteomic and metabolomic approaches could uncover novel molecular targets and provide a more holistic understanding of HSYA's pharmacological network, paving the way for the development of more targeted and effective neuroprotective strategies.
References
- 1. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 2. This compound acutely attenuates blood-brain barrier permeability, oxidative stress, inflammation and apoptosis in traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor Yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] It is a major bioactive constituent of this traditional Chinese medicine, which has been historically used for promoting blood circulation and alleviating pain.[1][4] In modern pharmacology, HSYA is the principal active component in Safflor Yellow injections, approved for the treatment of angina pectoris and cerebral infarction. This technical guide provides an in-depth overview of the physicochemical properties of HSYA, complete with experimental protocols and a visualization of its known signaling pathways, to support further research and drug development efforts.
Physicochemical Properties
HSYA is an orange-yellow amorphous powder. Its chemical structure and key physicochemical parameters are summarized in the tables below.
General and Chemical Properties
| Property | Value | Source |
| Chemical Name | (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | PubChem |
| Molecular Formula | C27H32O16 | |
| Molecular Weight | 612.53 g/mol | PubChem |
| Appearance | Orange-yellow amorphous powder | |
| CAS Number | 78281-02-4 | PubChem |
Spectroscopic and Chromatographic Properties
| Property | Value | Source |
| Maximum UV Absorption (λmax) | 403 nm | |
| HPLC Retention Time | Varies depending on the method. A typical retention time is around 20 minutes under specific conditions. |
Physicochemical Parameters
| Property | Value | Remarks | Source |
| Melting Point | 184-186 °C | Experimental value. | |
| pKa | 4.50 ± 1.00 | Predicted value. HSYA contains phenolic hydroxyl groups. | |
| logP (Octanol/Water) | -3.5 | Predicted value, indicating high hydrophilicity. |
Solubility Data
| Solvent | Temperature | Solubility | Source |
| Water | 20 °C | 258.814 ± 14.519 mg/mL | |
| Water | 50 °C | 321.877 ± 6.756 mg/mL | |
| DMSO | Not Specified | ≥61.3 mg/mL | |
| Ethanol | Not Specified | <3.07 mg/mL | |
| Chloroform, Benzene, Ethyl Acetate | Not Specified | Practically insoluble |
Stability Profile
HSYA is known to be unstable under certain conditions:
-
pH: It is relatively stable at a pH range of 3-7. However, it degrades rapidly under strong acidic or alkaline conditions.
-
Temperature: HSYA is sensitive to high temperatures and degrades readily at water temperatures greater than 60°C.
-
Light: Exposure to light can cause degradation. It should be stored away from light. The addition of small amounts of ethylenediamine (B42938) tetra-acetic acid (EDTA) and ascorbic acid can improve its stability.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical and analytical parameters are provided below.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of HSYA in water.
Methodology:
-
Preparation: Add an excess amount of HSYA to a known volume of purified water in a sealed glass vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 20°C or 50°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid HSYA.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved HSYA using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 403 nm.
-
Calculation: The solubility is calculated from the concentration of the diluted supernatant, taking into account the dilution factor.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of HSYA using a standard melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the HSYA sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered HSYA into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Measurement: Place the capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample.
Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)
This method is the gold standard for experimentally determining the lipophilicity of a compound.
Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of HSYA in the n-octanol-saturated water.
-
Partitioning: Add a known volume of the HSYA stock solution to a separation funnel and add an equal volume of water-saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of HSYA between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of HSYA in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of HSYA in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
High-Performance Liquid Chromatography (HPLC) for Quantification
This is a typical HPLC method for the analysis and quantification of HSYA.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of methanol (B129727) and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The gradient program would typically start with a lower concentration of methanol and gradually increase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: 403 nm.
-
Quantification: A calibration curve is generated using standard solutions of HSYA of known concentrations. The concentration of HSYA in unknown samples is determined by comparing their peak areas to the calibration curve.
Signaling Pathways and Molecular Interactions
HSYA exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known interactions of HSYA with these pathways.
HSYA and the PI3K/Akt/mTOR Signaling Pathway
HSYA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and apoptosis. By inhibiting PI3K, HSYA can suppress the phosphorylation of Akt and subsequently mTOR, leading to anti-proliferative and pro-apoptotic effects in various cell types.
HSYA and the ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another critical regulator of cell proliferation, differentiation, and survival. HSYA has been found to suppress the activation of this pathway. Molecular docking studies suggest that HSYA may directly interact with key kinases in this cascade, such as ERK, p38, and JNK, thereby inhibiting their downstream signaling.
HSYA and the cAMP/PKA Signaling Pathway
The cAMP/PKA pathway is involved in a wide range of cellular processes. While the precise mechanism is still under investigation, HSYA is thought to influence this pathway, potentially by modulating the levels of cyclic AMP (cAMP) or the activity of Protein Kinase A (PKA), leading to downstream cellular effects.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound, catering to the needs of researchers and professionals in drug development. The presented data, structured in clear tables, along with detailed experimental protocols, offers a practical foundation for further investigation. The visualization of HSYA's interaction with key signaling pathways provides insights into its mechanisms of action, highlighting its potential as a therapeutic agent. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic potential.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Hydroxysafflor Yellow A (HSYA) Signaling Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which Hydroxysafflor Yellow A (HSYA), a primary active component of Carthamus tinctorius L. (safflower), exerts its anti-cancer effects. This document details the signaling pathways modulated by HSYA in various cancer cells, presents quantitative data from pertinent studies, and offers detailed protocols for key experimental procedures.
Core Signaling Pathways Modulated by HSYA in Cancer
HSYA has been demonstrated to influence several critical signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[1] The primary pathways affected include the PI3K/Akt/mTOR, ERK/MAPK, and NF-κB signaling cascades. Additionally, HSYA has been shown to activate the PPARγ/PTEN/Akt pathway.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. In many cancers, this pathway is constitutively active. HSYA has been shown to inhibit this pathway, contributing to its anti-cancer effects. For instance, in non-small cell lung cancer (NSCLC) cells, HSYA suppresses LPS-induced proliferation, migration, and invasion by inhibiting the PI3K/Akt/mTOR pathway.[1] In liver cancer, HSYA induces apoptosis by regulating the PI3K/Akt/mTOR pathway.[1]
The ERK/MAPK signaling pathway is another critical regulator of cell proliferation, differentiation, and survival. HSYA has been found to modulate this pathway to exert its anti-tumor activities. In hepatocellular carcinoma, HSYA inhibits angiogenesis by blocking the ERK/MAPK pathway.[2] This inhibition leads to a decrease in the expression of proliferation-related genes such as cyclin D1, c-Myc, and c-Fos.[2] Furthermore, in NSCLC cells, HSYA suppresses proliferation, migration, and invasion by inhibiting the ERK/MAPK signaling pathway.
The NF-κB signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. HSYA has been shown to inhibit the activation of NF-κB. In H22 tumor-bearing mice, HSYA suppresses angiogenesis by blocking the NF-κB signaling pathway. This involves the downregulation of p65 expression in the nucleus and the inhibition of IκB phosphorylation and degradation.
In colorectal cancer cells, HSYA has been found to exert its anti-cancer effects by activating the PPARγ/PTEN/Akt signaling pathway. Activation of PPARγ leads to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. This cascade of events results in the inhibition of cell proliferation, migration, and invasion.
Quantitative Data on HSYA's Anti-Cancer Effects
The following tables summarize the quantitative data on the effects of HSYA on various cancer cell lines.
Table 1: IC50 Values of HSYA in Cancer Cell Lines
| Cell Line | Cancer Type | HSYA Concentration (µM) | Effect | Reference |
| HCT116 | Colorectal Cancer | 25, 50, 100 | Significantly reduced cell viability | |
| A549 | Non-small cell lung cancer | 5, 10, 20 | Significantly suppressed cell proliferation | |
| H1299 | Non-small cell lung cancer | 5, 10, 20 | Significantly suppressed cell proliferation | |
| MCF-7 | Breast Cancer | Not specified | HSYB (isomer) inhibited proliferation | |
| Jurkat | T-cell acute lymphoblastic leukemia | Not specified | Inhibited proliferation in a concentration-dependent manner |
Table 2: Effects of HSYA on Protein Expression and Cell Processes
| Cancer Type | Cell Line(s) | HSYA Treatment | Observed Effect | Reference |
| Colorectal Cancer | HCT116 | 25, 50, 100 µM | Increased Bax, cleaved-caspase3, E-cadherin; Decreased PCNA, Bcl-2, N-cadherin, vimentin, p-Akt | |
| Non-small cell lung cancer | A549, H1299 | Not specified | Suppressed EMT | |
| Hepatocellular Carcinoma | HepG2, H22 | Not specified | Decreased MMP-2, MMP-9, COX-2 | |
| Hepatocellular Carcinoma | H22 tumor-bearing mice | Not specified | Decreased VEGF A, bFGF, VEGFR1; Decreased p-ERK1/2, nuclear p65; Increased cytoplasmic p65 | |
| Liver Cancer | Not specified | Not specified | Downregulated LAMP1 expression |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on HSYA's anti-cancer effects.
This protocol is adapted for determining the effect of HSYA on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
HSYA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of HSYA (e.g., 0, 25, 50, 100 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
References
The Discovery, Isolation, and Scientific Significance of Hydroxysafflor Yellow A from Carthamus tinctorius
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a principal active chalcone (B49325) glycoside from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention within the scientific community for its diverse pharmacological activities. First isolated in 1993, HSYA is a water-soluble compound known for its therapeutic potential in cardiovascular and cerebrovascular diseases, attributed to its anti-inflammatory, antioxidant, and anti-platelet aggregation properties.[1] This technical guide provides an in-depth overview of the discovery and isolation of HSYA, presenting detailed experimental protocols for its extraction and purification. Quantitative data from various methodologies are summarized to facilitate comparison. Furthermore, this guide illustrates the key signaling pathways modulated by HSYA, offering insights into its molecular mechanisms of action for researchers and professionals in drug development.
Introduction: Discovery and Pharmacological Profile
Carthamus tinctorius L., commonly known as safflower, has a long history of use in traditional Chinese medicine for promoting blood circulation and treating cardiovascular ailments.[2][3] The therapeutic effects of safflower are largely attributed to its vibrant yellow pigments, among which this compound (HSYA) is the most abundant and pharmacologically active constituent.[1]
HSYA (Molecular Formula: C₂₇H₃₂O₁₆, Molecular Weight: 612.53 g/mol ) is a C-glucosyl quinochalcone.[2] Its discovery and subsequent research have revealed a broad spectrum of biological activities, including but not limited to, neuroprotective effects, antitumor activity, and regulation of metabolic processes. The Safflor yellow injection, which predominantly contains HSYA, has been approved by the China State Food and Drug Administration for the treatment of angina pectoris. The multifaceted therapeutic potential of HSYA underscores the importance of efficient and standardized methods for its isolation and purification to ensure the quality and efficacy of HSYA-based therapeutics.
Experimental Protocols: Extraction and Purification of HSYA
The isolation of HSYA from Carthamus tinctorius involves two primary stages: extraction of the crude compound from the plant material and subsequent purification to achieve a high degree of purity. Various methods have been developed and optimized for both stages.
Extraction Methodologies
HSYA is highly soluble in water and polar solvents, a property that forms the basis of most extraction techniques.
2.1.1. Ultrasonic-Assisted Water Extraction (High-Yield Method)
This method is favored for its efficiency and high yield.
-
Sample Preparation: Dried safflower flowers are pulverized into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Combine the safflower powder with purified water in a ratio of 1:10 to 1:15 (w/v).
-
Perform ultrasonic extraction at a frequency of 40 kHz for 40-60 minutes at a controlled temperature of 40-60°C.
-
Filter the mixture to obtain the crude aqueous extract.
-
Cool the extract to room temperature and centrifuge to remove any remaining solid particles.
-
Purification Strategies
A multi-step purification process is typically employed to isolate HSYA from the crude extract.
2.2.1. Macroporous Adsorption Resin Chromatography
This technique is effective for the initial separation and concentration of HSYA.
-
Resin Preparation: Use a macroporous adsorption resin (e.g., HZ801 or D101). Pre-treat and equilibrate the resin according to the manufacturer's instructions.
-
Column Chromatography:
-
Load the centrifuged crude extract onto the equilibrated resin column at a controlled flow rate.
-
Wash the column with distilled water to remove impurities such as sugars and other highly polar compounds.
-
Elute the adsorbed compounds using a stepwise gradient of ethanol-water solutions (e.g., 10%, 20%, 40%, 60% ethanol). HSYA typically elutes in the lower to mid-range ethanol (B145695) fractions.
-
Collect the fractions and monitor for the presence of HSYA using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
2.2.2. Sephadex LH-20 Gel Filtration Chromatography
This step is used for further purification to remove compounds with different molecular weights.
-
Column Preparation: Swell and pack a Sephadex LH-20 column with purified water as the eluent.
-
Chromatography:
-
Concentrate the HSYA-rich fractions from the macroporous resin step and load the sample onto the Sephadex LH-20 column.
-
Elute with purified water at a controlled linear flow rate (e.g., 1-10 cm/h).
-
Collect the fractions and analyze for HSYA content.
-
2.2.3. High-Performance Liquid Chromatography (HPLC) Purification
For achieving the highest purity, preparative HPLC is often the final step.
-
System: A preparative HPLC system with a C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient of methanol (B129727) and water, often with a small percentage of formic or acetic acid to improve peak shape.
-
Detection: Monitor the elution at the maximum absorption wavelength of HSYA, which is around 403 nm.
-
Collection: Collect the peak corresponding to HSYA.
2.2.4. Final Processing
-
Ultrafiltration: The purified HSYA solution can be further concentrated and desalted using ultrafiltration.
-
Lyophilization: Freeze-dry the purified solution to obtain HSYA as a dry powder.
Data Presentation: Quantitative Analysis of Isolation Methods
The efficiency of HSYA isolation varies significantly with the chosen methodology. The following tables summarize quantitative data from various published studies.
Table 1: Comparison of HSYA Extraction Methods from Carthamus tinctorius
| Extraction Method | Solvent | Raw Material (g) | Yield (%) | Reference |
| Water Immersion | Water | 800 | 0.023 | |
| Water Immersion | Water | 2000 | 0.066 | |
| Smashing Tissue Extraction | Not Specified | Not Specified | 1.359 | |
| Microwave-Assisted Extraction | Water | Not Specified | 6.96 | |
| Ultrasonic Extraction | Water | Not Specified | 12.25 | |
| Soxhlet Extraction | Not Specified | Not Specified | 13.09 | |
| Matrix Solid-Phase Dispersion | Not Specified | Not Specified | 14.89 | |
| DMSO Extraction | DMSO | 2.0 | 14.56 |
Table 2: Purity and Yield from a High-Yield Purification Protocol
| Purification Step | Yield (%) | Purity (%) | Reference |
| Ultrasonic Water Extraction | - | - | |
| HZ801 Macroporous Resin | - | - | |
| Sephadex LH-20 Chromatography | - | - | |
| Ultrafiltration & Freeze Drying | 62.7 | 99.8 |
Visualization of Experimental and Logical Relationships
Experimental Workflow for HSYA Isolation
The following diagram illustrates a comprehensive workflow for the isolation and purification of HSYA from Carthamus tinctorius.
Key Signaling Pathways Modulated by HSYA
HSYA exerts its pharmacological effects by modulating several key intracellular signaling pathways. The diagram below illustrates the interplay between these pathways upon HSYA stimulation.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of cardiovascular and cerebrovascular diseases. The development of efficient and scalable methods for its isolation and purification is paramount for advancing its clinical application. This technical guide has provided a comprehensive overview of the discovery of HSYA, detailed experimental protocols for its high-yield isolation, and a summary of quantitative data to aid researchers in their endeavors. The visualization of the experimental workflow and the key signaling pathways offers a clear and concise understanding of both the practical and mechanistic aspects of HSYA research. Further investigation into the nuanced molecular interactions of HSYA will undoubtedly pave the way for novel drug development strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Comprehensive Review of its Cardiovascular Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysafflor Yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the florets of the safflower plant (Carthamus tinctorius L.).[1] Traditional Chinese medicine has long utilized safflower for its purported benefits in improving blood circulation.[1] Modern pharmacological research has increasingly focused on HSYA, revealing its significant potential in the treatment and management of cardiovascular diseases (CVDs).[1][2] This technical guide provides a comprehensive review of the existing literature on the cardiovascular effects of HSYA, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
I. Cardioprotective Effects of this compound
HSYA has demonstrated a wide range of cardioprotective effects in various preclinical models of cardiovascular disease. These effects are primarily attributed to its potent anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic properties.[3]
Reduction of Myocardial Infarct Size and Improvement of Cardiac Function
A meta-analysis of 28 studies involving 686 rodents revealed that HSYA significantly decreases the size of myocardial infarction. Furthermore, HSYA treatment has been shown to improve cardiac function indicators, including Left Ventricular Ejection Fraction (LVEF), Left Ventricular Systolic Pressure (LVSP), and the maximum rate of rise and fall of left ventricular pressure (+dp/dt max and -dp/dt max).
Attenuation of Myocardial Injury Markers
HSYA administration leads to a significant reduction in the levels of key biomarkers of myocardial injury, namely cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB). This indicates a protective effect against cardiomyocyte damage during ischemic events.
Anti-inflammatory Effects
Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and other cardiovascular diseases. HSYA exerts potent anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This anti-inflammatory action is mediated, in part, through the inhibition of the Nod-like receptor protein 3 (NLRP3) inflammasome and the suppression of the nuclear factor kappa-B (NF-κB) signaling pathway.
Antioxidant Effects
Oxidative stress plays a crucial role in the pathophysiology of various cardiovascular conditions. HSYA demonstrates significant antioxidant activity by increasing the levels of superoxide (B77818) dismutase (SOD) and nitric oxide (NO), while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
II. Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the cardiovascular effects of HSYA.
Table 1: Effect of HSYA on Myocardial Infarct Size and Cardiac Function
| Animal Model | HSYA Dosage | Administration Route | Duration of Treatment | Myocardial Infarct Size Reduction (%) | LVEF Improvement (%) | Reference |
| Rat (Myocardial Ischemia/Reperfusion) | 4, 8, 16 mg/kg | Femoral vein injection | Single dose | Dose-dependent reduction | Not Reported | |
| Rat (Acute Myocardial Infarction) | 20, 40 mg/kg | Intravenous | Single dose | Not Reported | Not Reported | |
| Mouse (Myocardial Ischemia/Reperfusion) | 1.25, 5, 20 µmol/L (in vitro) | In vitro | Pre-treatment | Not Applicable | Not Applicable |
Table 2: Effect of HSYA on Myocardial Injury Biomarkers
| Animal Model/Cell Line | HSYA Dosage | Administration Route/Condition | Duration of Treatment | cTnI Reduction (%) | CK-MB Reduction (%) | Reference |
| Rat (Myocardial Ischemia/Reperfusion) | Not Specified | Isolated coronary artery perfusion | Not Specified | Significant reduction | Significant reduction | |
| Rat (Acute Myocardial Infarction) | 20, 40 mg/kg | Intravenous | 360 min post-AMI | Not Reported | Not Reported | |
| H9c2 cells (Oxygen-Glucose Deprivation/Reoxygenation) | 1.25, 5, 20 µmol/L | In vitro | 6 hours | Significant reduction | Significant reduction |
Table 3: Effect of HSYA on Inflammatory Cytokines and Oxidative Stress Markers
| Animal Model/Cell Line | HSYA Dosage | Administration Route/Condition | Duration of Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) | SOD Increase (%) | MDA Reduction (%) | Reference |
| Rat (Myocardial Ischemia/Reperfusion) | Not Specified | Isolated coronary artery perfusion | Not Specified | Not Reported | Significant reduction | Not Reported | Not Reported | |
| Rat (Acute Myocardial Infarction) | 20, 40 mg/kg | Intravenous | 360 min post-AMI | Not Reported | Significant reduction | Not Reported | Not Reported | |
| H9c2 cells (Oxygen-Glucose Deprivation/Reoxygenation) | 1.25, 5, 20 µmol/L | In vitro | 6 hours | Not Reported | Not Reported | Significant increase | Significant reduction |
III. Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the cardiovascular effects of HSYA.
In Vivo Model: Myocardial Ischemia/Reperfusion (MI/R) Injury in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.
-
Surgical Procedure:
-
The trachea is intubated to provide artificial ventilation.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a silk suture.
-
Myocardial ischemia is confirmed by the appearance of a pale color in the myocardium.
-
After a period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., 24 hours).
-
-
HSYA Administration: HSYA is typically dissolved in saline and administered intravenously at the onset of reperfusion.
-
Infarct Size Measurement:
-
At the end of the reperfusion period, the heart is excised.
-
The LAD is re-occluded, and a dye such as Evans blue is perfused to delineate the area at risk (AAR).
-
The heart is then sliced and incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale.
-
The areas of infarction and AAR are measured using digital imaging software. Infarct size is expressed as a percentage of the AAR.
-
In Vitro Model: Hypoxia/Reoxygenation (H/R) in H9c2 Cardiomyocytes
-
Cell Line: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum.
-
Hypoxia Induction:
-
The culture medium is replaced with a glucose-free, serum-free medium.
-
The cells are placed in a hypoxic chamber with a gas mixture of 94% N₂, 5% CO₂, and 1% O₂ for a specified duration (e.g., 3-6 hours).
-
-
Reoxygenation:
-
The cells are returned to a normoxic incubator with regular culture medium for a period of reoxygenation (e.g., 6 hours).
-
-
HSYA Treatment: HSYA is added to the culture medium at various concentrations before the hypoxic insult.
-
Assessment of Cell Injury:
-
Cell Viability: Assessed using assays such as the MTT assay.
-
Enzyme Leakage: Measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Detected by methods like TUNEL staining or flow cytometry.
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) production using fluorescent probes like DCFH-DA.
-
IV. Signaling Pathways and Mechanisms of Action
HSYA exerts its cardioprotective effects through the modulation of several key signaling pathways.
Akt/Nrf2/HO-1 Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial cell survival signaling cascade. HSYA has been shown to activate Akt, which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). HO-1 plays a critical role in protecting cells from oxidative stress and apoptosis.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or damage, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. HSYA has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response in the myocardium. This inhibitory effect contributes significantly to its cardioprotective properties.
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, promotes energy-producing processes and inhibits energy-consuming ones. The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. In the context of myocardial ischemia, HSYA has been shown to activate AMPK, which in turn inhibits the mTOR signaling pathway. This inhibition of mTOR leads to the induction of autophagy, a cellular process that removes damaged organelles and proteins, thereby promoting cell survival.
References
In Vivo Safety and Toxicology of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor Yellow A (HSYA), a primary active chalcone (B49325) glycoside isolated from the flowers of Carthamus tinctorius L., is extensively investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] As HSYA progresses through preclinical and clinical development, a thorough understanding of its in vivo safety and toxicological profile is paramount. This technical guide provides a comprehensive overview of the existing in vivo safety and toxicology data for HSYA. It summarizes key findings from acute, sub-chronic, and developmental toxicity studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for pivotal studies are outlined, and experimental workflows are visualized using Graphviz diagrams. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the evaluation and development of HSYA-based therapeutics.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. A key parameter derived from these studies is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.
Experimental Data
Specific LD50 values for isolated this compound were not identified in the reviewed literature. However, a study on safflower extracts, where HSYA is a dominant component, provides some insight into its low acute toxicity profile.
| Study Type | Animal Model | Route of Administration | Dose Range | Observation Period | Key Findings | Reference |
| Acute Toxicity of Safflower Extracts | Mice and Rats | Oral | Up to 17 g/kg | 48 hours | No mortality or alterations in stereotype activities observed. | [4] |
Experimental Protocol: Acute Oral Toxicity of Safflower Extracts
-
Test Animals: Male Wistar rats (200±20 g) and male Balb/c mice (25±5 g).
-
Grouping: Animals were divided into groups of five for each dose level.
-
Test Substance: Safflower extracts (IL 111 and LRV 51 51) dissolved in normal saline.
-
Dosage: Overnight-fasted animals received single oral doses of 0.5, 1, 15, and 17 g/kg. Control groups received normal saline.
-
Observation: Animals were observed for mortality and any signs of toxicity for 48 hours post-administration.
Sub-chronic Toxicity
Sub-chronic toxicity studies evaluate the potential adverse effects of a substance following repeated administration over a period of up to 90 days. These studies provide valuable information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Data
A key sub-chronic toxicity study of HSYA was conducted in Sprague-Dawley rats over a 90-day period.
| Parameter | Dose: 20 mg/kg | Dose: 60 mg/kg | Dose: 180 mg/kg | Control | Reference |
| Blood Coagulation Time | No significant effect | Prolonged | Prolonged | Normal | [5] |
| Liver Index | No significant effect | No significant effect | Increased | Normal | |
| Kidney Histopathology | No significant effect | No significant effect | Round tubular figures, breaking-off of tubular epithelium | Normal | |
| Mortality | None | None | None | None |
-
NOAEL: The No-Observed-Adverse-Effect Level for nephrotoxicity was determined to be 60 mg/kg in this study.
Experimental Protocol: 90-Day Sub-chronic Intraperitoneal Toxicity in Rats
-
Test Animals: Sprague-Dawley (SD) rats.
-
Grouping: Animals were divided into four groups.
-
Test Substance: this compound.
-
Dosage: Daily intraperitoneal (IP) injections of HSYA at doses of 20, 60, and 180 mg/kg for 90 days. A control group received the vehicle.
-
Parameters Monitored: Blood cell count, blood chemical analysis, blood coagulation, body weight, and food consumption.
-
Terminal Procedures: At the end of the 90-day period, animals were euthanized, and organs were subjected to histopathological examination. A recovery group was also observed for 28 days after cessation of treatment to assess the reversibility of effects.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are conducted to evaluate the potential of a substance to interfere with normal reproduction and development.
Experimental Data
An embryo-fetal developmental toxicity study of HSYA for injection has been conducted in rats. The available information indicates that HSYA is neither embryo-toxic nor maternal-toxic. However, specific quantitative data and detailed experimental parameters from this study were not available in the public domain at the time of this review.
General Experimental Protocol for Embryo-Fetal Developmental Toxicity Studies
These studies are typically conducted in accordance with international guidelines such as those from the OECD and ICH.
-
Test Animals: Commonly conducted in rats and rabbits.
-
Mating: Female animals are mated with males.
-
Dosing Period: The test substance is administered to pregnant females during the period of organogenesis (e.g., gestation days 6-20 in rats).
-
Maternal Evaluation: Pregnant females are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Evaluation: Near term, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 5. The subchronic toxicity of this compound of 90 days repeatedly intraperitoneal injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Chemical Structure, Functional Groups, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor Yellow A (HSYA) is a prominent and highly bioactive quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] This natural compound is the principal active ingredient in safflower yellow pigments and has garnered significant attention in the scientific community for its wide array of pharmacological effects.[3] HSYA exhibits potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties, making it a promising candidate for the development of novel therapeutics for a variety of diseases, including cardiovascular and cerebrovascular conditions.[1][4] This technical guide provides an in-depth exploration of the chemical structure and functional groups of HSYA, and the molecular signaling pathways it modulates. Detailed experimental protocols for its extraction, analysis, and biological evaluation are also presented to facilitate further research and drug development.
Chemical Structure and Properties
HSYA is a yellow amorphous powder with the molecular formula C₂₇H₃₂O₁₆ and a molecular weight of approximately 612.53 g/mol . Its complex chemical structure is characterized by a C-glucosyl quinochalcone core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₇H₃₂O₁₆ | |
| Molecular Weight | 612.53 g/mol | |
| IUPAC Name | (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |
| CAS Number | 78281-02-4 | |
| Appearance | Yellow amorphous powder | |
| Solubility | Highly soluble in water; sparingly soluble in lipophilic solvents (e.g., ethyl acetate, ether, benzene, chloroform) | |
| Maximum Absorption (λmax) | 403 nm |
Functional Groups and Their Significance
The diverse biological activities of HSYA are intrinsically linked to the presence and arrangement of its various functional groups. These groups influence the molecule's chemical reactivity, solubility, and its interactions with biological targets.
Table 2: Key Functional Groups of this compound and Their Contributions
| Functional Group | Description | Chemical and Biological Significance |
| Hydroxyl (-OH) Groups | Multiple hydroxyl groups are present on the glucose moieties and the chalcone (B49325) backbone. | Contribute to the high water solubility of HSYA. Act as hydrogen donors, which is crucial for the molecule's potent antioxidant and radical scavenging activities. Form hydrogen bonds with biological targets, influencing its binding affinity and pharmacological effects. |
| Phenolic Hydroxyl Group | A hydroxyl group attached to the aromatic ring of the p-hydroxycinnamoyl group. | Plays a significant role in the antioxidant capacity of HSYA by stabilizing free radicals through resonance. Contributes to the molecule's anti-inflammatory properties. |
| p-Conjugated System | An extended system of alternating double and single bonds across the chalcone backbone. | Responsible for the yellow color of HSYA and its characteristic UV-Visible absorption spectrum. Facilitates the delocalization of electrons, which enhances the stability of the molecule and its radical scavenging ability. |
| 1,3-Diketone | A structural motif within the quinochalcone core. | Can exist in equilibrium with its enol tautomer. This functionality can participate in chelation with metal ions and may contribute to its enzymatic inhibitory activities. The C-glycoside bond is located between this group on ring A. |
| C-Glycosidic Bonds | Two glucose units are attached to the cyclohexenone ring via carbon-carbon bonds. | This linkage is more stable to enzymatic and acidic hydrolysis compared to O-glycosidic bonds, which may contribute to the bioavailability and in vivo stability of HSYA. However, the C-glycoside bond located between the 1,3-diketone on ring A is noted to be unstable under certain conditions. |
| Enone and Enol Moieties | The quinochalcone structure contains both enone (α,β-unsaturated ketone) and enol functionalities. | The enone group can act as a Michael acceptor, potentially allowing for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. The enol form contributes to the acidic properties of the molecule and its metal-chelating abilities. |
Modulated Signaling Pathways
HSYA exerts its pharmacological effects by modulating several key intracellular signaling pathways that are central to cellular processes such as inflammation, oxidative stress, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. HSYA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway, typically by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. HSYA has been reported to activate the PI3K/Akt pathway, which is believed to contribute to its neuroprotective and cardioprotective effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. The three major MAPK families are ERK, JNK, and p38. The activation of these pathways involves a three-tiered kinase cascade. HSYA has been shown to modulate MAPK signaling, often inhibiting the pro-inflammatory p38 and JNK pathways while potentially activating the pro-survival ERK pathway.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1. HSYA is a known activator of the Nrf2/HO-1 pathway, which is a key mechanism underlying its potent antioxidant effects.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantification of Hydroxysafflor Yellow A in Plasma using HPLC
Introduction
Hydroxysafflor Yellow A (HSYA) is the primary active component isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a compound of significant interest in drug development, particularly for cardiovascular and cerebrovascular diseases.[2] Accurate quantification of HSYA in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This application note provides a detailed protocol for the quantification of HSYA in plasma using a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV or mass spectrometry detection. The described methods are based on established and validated procedures from the scientific literature.
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. Plasma samples are first treated to remove proteins, typically by precipitation. The resulting supernatant, containing HSYA and an internal standard (IS), is then injected into the HPLC system. The separation is achieved on a C18 column with a suitable mobile phase. Quantification is performed by comparing the peak area ratio of HSYA to the IS against a calibration curve prepared in the same biological matrix. Both UV and tandem mass spectrometry (MS/MS) detection methods are described, with MS/MS offering higher sensitivity and selectivity.
Experimental Workflow
Caption: Workflow for HSYA quantification in plasma.
Detailed Protocols
Protocol 1: HPLC-UV Method
This protocol is adapted from a method developed for the determination of HSYA in rat plasma and is suitable for pharmacokinetic studies.[3]
1. Materials and Reagents
-
This compound (HSYA) reference standard
-
Internal Standard (IS), e.g., p-Hydroxybenzaldehyde[4] or Riboflavin
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid or Acetic acid
-
Purified water (e.g., Milli-Q)
-
Drug-free plasma
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Hypersil BDS-C18, 5 µm, 4.6 x 150 mm)
-
Centrifuge
-
Vortex mixer
3. Sample Preparation
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200-300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and inject a portion into the HPLC system.
4. Chromatographic Conditions
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.7% orthophosphoric acid in water (e.g., 26:2:72 v/v/v). Alternatively, a gradient elution with acetonitrile and aqueous acetic acid can be used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection Wavelength: 403 nm or 320 nm
Protocol 2: UPLC-MS/MS Method
This protocol offers higher sensitivity and is based on methods developed for human and rat plasma.
1. Materials and Reagents
-
This compound (HSYA) reference standard
-
Internal Standard (IS), e.g., Puerarin or Diazepam
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) or Formic acid
-
Purified water (LC-MS grade)
-
Drug-free plasma
2. Instrumentation
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., Shim-pack VP-ODS C18, 5 µm, 4.6 x 150 mm or Acquity UPLC C18, 1.7 µm, 2.1 x 50 mm).
-
Solid-phase extraction (SPE) cartridges or protein precipitation supplies.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load 100 µL of plasma (pre-treated as required) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute HSYA and the IS with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject a portion into the UPLC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Isocratic elution with methanol and 5 mM ammonium acetate (80:20, v/v).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 2-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for HSYA.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HSYA: m/z 611.19 → 491.19
-
Puerarin (IS): m/z 415.19 → 295.10
-
Method Validation Summary
A summary of typical validation parameters for the quantification of HSYA in plasma is presented below. These values are compiled from various published methods.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 0.03 - 2.56 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 12.5% | < 10% |
| Inter-day Precision (%RSD) | < 12.5% | < 10% |
| Accuracy | Within ±15% | Within ±10% |
| Recovery | 64.1 - 103.7% | ~81.7% |
Bioanalytical Method Validation Logical Flow
Caption: Key parameters in bioanalytical method validation.
Discussion
The choice between an HPLC-UV and a UPLC-MS/MS method depends on the required sensitivity and the complexity of the study. The HPLC-UV method is simpler and more accessible but has a higher limit of quantification. The UPLC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for studies requiring low detection limits, such as in human pharmacokinetic studies after low dosage.
Sample preparation is a critical step. Protein precipitation is a straightforward and widely used technique for HSYA extraction from plasma. However, solid-phase extraction, although more complex, can provide cleaner extracts and reduce matrix effects, which is particularly important for MS-based detection.
Method validation should be performed according to international guidelines (e.g., ICH M10) to ensure the reliability of the generated data. This includes a thorough evaluation of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analyte in the biological matrix.
Conclusion
The HPLC-UV and UPLC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound in plasma. The detailed protocols and validation data summary offer a comprehensive guide for researchers, scientists, and drug development professionals to implement these methods in their laboratories for pharmacokinetic and other related studies. The selection of the appropriate method and careful validation are paramount to obtaining high-quality, reliable data.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for Hydroxysafflor Yellow A (HSYA) in a Cerebral Ischemia Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the neuroprotective effects of Hydroxysafflor yellow A (HSYA) in a cerebral ischemia model. The protocols and data presented are compiled from multiple preclinical studies and are intended to serve as a foundational resource for investigating the therapeutic potential of HSYA in ischemic stroke.
Introduction
This compound (HSYA) is a primary active component extracted from the safflower plant (Carthamus tinctorius L.).[1][2] It has garnered significant interest for its potential therapeutic applications in cardiovascular and cerebrovascular diseases.[1] Preclinical studies have demonstrated that HSYA possesses multiple neuroprotective properties, including reducing neurological deficits, decreasing infarct volume, and mitigating brain edema in animal models of cerebral ischemia.[1][3] The mechanisms underlying these effects are multifaceted, involving the modulation of various signaling pathways related to inflammation, apoptosis, and oxidative stress.
These notes will detail the experimental design, protocols, and data presentation for in vivo studies of HSYA, focusing on the widely used Middle Cerebral Artery Occlusion (MCAO) model in rats.
In Vivo Experimental Design
A robust in vivo experimental design is crucial for obtaining reliable and reproducible data. The following sections outline the key components of a typical study investigating HSYA in a cerebral ischemia model.
Animal Model
The most common animal model for focal cerebral ischemia is the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, typically male Wistar or Sprague-Dawley rats. This model effectively mimics the pathophysiology of ischemic stroke in humans.
HSYA Dosing and Administration
HSYA is typically dissolved in 0.9% saline for administration.
-
Effective Dose Range: Studies have shown that HSYA is effective in a dose-dependent manner, with significant neuroprotective effects observed at doses of 4 mg/kg, 8 mg/kg, and 16 mg/kg. Doses of 3.0 mg/kg and 6.0 mg/kg have also been reported to be effective.
-
Administration Route: Common administration routes include intravenous (tail vein) injection and intra-arterial (unilateral common carotid artery) injection.
-
Therapeutic Time Window: The timing of HSYA administration is critical. The most significant therapeutic effects are observed when HSYA is administered within 3 hours after the onset of ischemia.
Experimental Groups
A typical experimental design includes the following groups:
-
Sham-operated Group: Undergoes the surgical procedure without MCAO.
-
Model (MCAO) Group: Undergoes MCAO and receives a vehicle (e.g., saline).
-
HSYA Treatment Groups: Undergo MCAO and receive different doses of HSYA (e.g., 4, 8, and 16 mg/kg).
-
Positive Control Group (Optional): Undergoes MCAO and receives a known neuroprotective agent (e.g., Nimodipine).
Outcome Measures
A comprehensive evaluation of HSYA's efficacy involves multiple outcome measures assessed at specific time points (e.g., 24 hours post-MCAO).
-
Neurological Deficit Scoring: Evaluates motor and neurological function.
-
Infarct Volume Measurement: Quantifies the extent of brain tissue damage.
-
Brain Edema Assessment: Measures the water content in the brain tissue.
-
Molecular and Cellular Analysis: Includes Western blotting, immunohistochemistry, and TUNEL assays to investigate protein expression, cellular changes, and apoptosis in the ischemic penumbra.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on HSYA in cerebral ischemia models.
Table 1: Effect of HSYA on Neurological Deficit Scores, Infarct Volume, and Brain Edema
| HSYA Dose (mg/kg) | Administration Route | Therapeutic Time Window | Neurological Deficit Score Reduction | Infarct Volume Reduction (%) | Brain Edema Reduction | Reference |
| 4, 8, 16 | Intra-arterial | Within 3 hours | Dose-dependent improvement | Significant reduction with 8 & 16 mg/kg | Significant reduction with 8 & 16 mg/kg | |
| 4, 8 | Intravenous | 15 min post-occlusion | Not specified | Not specified | Not specified | |
| 1.5, 3.0, 6.0 | Sublingual vein | Post-MCAO | Significant reduction with 3.0 & 6.0 mg/kg | Significant reduction with 3.0 & 6.0 mg/kg | Not specified | |
| 2, 4 | Intravenous | 30 min post-ischemia | Significant reduction with 4 mg/kg | Significant reduction with 4 mg/kg | Significant reduction with 4 mg/kg | |
| 4, 8, 16 | Intra-arterial | Post-MCAO | Improved learning and memory at 8 & 16 mg/kg | Not specified | Not specified |
Table 2: Effect of HSYA on Key Signaling Proteins
| HSYA Dose (mg/kg) | Signaling Pathway | Key Proteins Modulated | Effect of HSYA | Reference |
| 8, 16 | JAK2/STAT3/SOCS3 | p-JAK2, p-STAT3, SOCS3 | Downregulates p-JAK2/p-STAT3, Upregulates SOCS3 | |
| 4, 8 | PI3K/Akt/GSK3β | p-Akt, p-GSK3β, Bcl-2/Bax ratio | Increases p-Akt and p-GSK3β, Increases Bcl-2/Bax ratio | |
| 4 | p38 MAPK/NF-κB | p-p38 MAPK, p-NF-κB p65 | Decreases p-p38 MAPK and p-NF-κB p65 | |
| Not Specified | HIF-1α/BNIP3 | HIF-1α, BNIP3, CASP3 | Promotes HIF-1α, Increases autophagy, Inhibits CASP3 |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of transient focal cerebral ischemia in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Heating pad
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Suture materials
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 4-0 nylon monofilament into the ICA through an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), gently withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Neurological Deficit Scoring
Neurological function can be assessed 24 hours after MCAO using a 5-point scale.
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking and a depressed level of consciousness.
Infarct Volume Measurement
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
Procedure:
-
Euthanize the rat 24 hours after MCAO and perfuse the brain with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture images of the stained sections. The non-infarcted tissue will stain red, while the infarcted tissue will appear white.
-
Quantify the infarct area in each slice using image analysis software.
-
Calculate the total infarct volume as a percentage of the total brain volume.
Western Blot Analysis
This protocol is for assessing the expression of key proteins in the ischemic penumbra.
Materials:
-
Ischemic brain tissue (penumbra)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-SOCS3, anti-p-Akt, anti-p-GSK3β, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Homogenize the brain tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by HSYA in cerebral ischemia and a typical experimental workflow.
Caption: HSYA's neuroprotective signaling pathways in cerebral ischemia.
Caption: In vivo experimental workflow for HSYA in a cerebral ischemia model.
Conclusion
HSYA has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways involved in the pathophysiology of ischemic stroke. The experimental design and protocols outlined in these application notes provide a comprehensive framework for researchers to further investigate the efficacy and mechanisms of action of HSYA, ultimately contributing to the development of novel therapies for ischemic stroke.
References
- 1. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Detection of Hydroxysafflor Yellow A (HSYA) and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3][4] It has garnered significant attention in the pharmaceutical field due to its diverse pharmacological activities, including antioxidative, anti-inflammatory, and neuroprotective effects.[5] Consequently, a robust and sensitive analytical method for the quantitative determination of HSYA and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This document provides detailed application notes and protocols for the detection of HSYA and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
Data Presentation: Quantitative LC-MS/MS Parameters for HSYA Analysis
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the determination of HSYA in different biological matrices.
Table 1: Quantitative Parameters for HSYA Analysis in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linear Range | 1–1000 ng/mL | 12.5 ng/mL (LLOQ) |
| Correlation Coefficient (r²) | ≥0.999 | 0.9992 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 12.5 ng/mL |
| Intra-batch Precision | Within 10% | 1.7–6.4% |
| Inter-batch Precision | Within 10% | 1.7–6.4% |
| Accuracy | Within 10% | ±5.7% (RE) |
| Average Extraction Recovery | 81.7% | - |
| Internal Standard (IS) | Puerarin | - |
Table 2: Quantitative Parameters for HSYA Analysis in Human Urine
| Parameter | Method 1 |
| Linearity | Fully validated |
| Sensitivity | Fully validated |
| Precision | Fully validated |
| Accuracy | Fully validated |
| Recovery | Fully validated |
| Matrix Effect | Fully validated |
| Stability | Fully validated |
| Internal Standard (IS) | Isorhamnetin-3-O-neohespeidoside |
Experimental Protocols
This section outlines detailed methodologies for the key experiments involved in the LC-MS/MS analysis of HSYA and its metabolites.
Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma
This protocol is adapted from a validated method for HSYA determination in human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (Puerarin) solution
-
SPE cartridges (e.g., Oasis HLB)
-
5 mM Ammonium acetate (B1210297) solution
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Spiking: To 200 µL of human plasma, add a known amount of Puerarin as the internal standard.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of methanol to the plasma sample, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step (or the plasma sample directly if not performing protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute HSYA and the internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
The following conditions have been successfully used for the separation of HSYA.
Table 3: LC Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC System | Shimadzu LC-20AD | Agilent 1200 series | Waters ACQUITY I-Class UPLC |
| Column | Shim-pack VP-ODS C18 (150mm x 4.6mm, 5 µm) | Agilent Zorbax SB C18 (150 mm × 4.6 mm, 5 μm) | UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase A | 5 mM Ammonium acetate | 0.2 mM Ammonium acetate | Water with 0.1% formic acid |
| Mobile Phase B | Methanol | Methanol | Acetonitrile |
| Elution Mode | Isocratic (80:20, B:A) | Isocratic (70:30, B:A) | Gradient |
| Flow Rate | 0.8 mL/min | 0.4 mL/min | 0.30 mL/min |
| Column Temperature | 30°C | - | 30°C |
| Injection Volume | 10 µL | - | - |
| Run Time | 5.5 min | - | 7.5 min |
Mass Spectrometric Conditions
Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 4: MS/MS Parameters
| Parameter | HSYA | Puerarin (IS) | Isorhamnetin-3-O-neohespeidoside (IS) |
| Ionization Mode | Negative ESI | - | Negative ESI |
| Precursor Ion (m/z) | 611.19 / 611.3 / 613.100 ([M+H]+) | 415.19 | 623.2 |
| Product Ion (m/z) | 491.19 / 491.2 / 493.119, 451.108, 434.106, 332.074 | 295.10 | 299.2 |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM | MRM |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of HSYA in biological samples.
Caption: General workflow for HSYA analysis by LC-MS/MS.
Signaling Pathways of HSYA
HSYA has been shown to modulate several key signaling pathways, contributing to its therapeutic effects.
1. PI3K/Akt Signaling Pathway
HSYA has been reported to inhibit the PI3K/Akt signaling pathway, which is involved in cell viability and migration.
Caption: HSYA inhibits the PI3K/Akt signaling pathway.
2. HIF-1α/BNIP3 Signaling Pathway
HSYA can exert neuroprotective effects by activating neuronal autophagy through the HIF-1α/BNIP3 signaling pathway.
Caption: HSYA activates the HIF-1α/BNIP3 autophagy pathway.
3. HIF-1α/VEGF Signaling Pathway
HSYA has also been shown to exert protective effects against apoptosis in mesenchymal stem cells by activating the HIF-1α/VEGF signaling pathway.
Caption: HSYA activates the HIF-1α/VEGF anti-apoptotic pathway.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Identification of hydroxy-safflor yellow A, safflor yellow B, and precarthaminin safflower using LC/ESI–MSMS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Hydroxysafflor Yellow A (HSYA) Solutions for In Vitro Assays
Introduction
Hydroxysafflor Yellow A (HSYA) is a primary water-soluble chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is the principal bioactive component responsible for many of safflower's therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3] Due to these activities, HSYA is widely utilized in in vitro research to investigate its mechanisms of action in various disease models, particularly those related to cardiovascular and cerebrovascular conditions.[3][4]
Proper preparation of HSYA solutions is critical for obtaining reliable and reproducible results in in vitro assays. HSYA's high water solubility and inherent instability under certain conditions necessitate careful handling and specific preparation protocols. These notes provide detailed guidance on the physicochemical properties, solution preparation, and handling of HSYA for researchers, scientists, and drug development professionals.
Data Presentation: Physicochemical Properties of HSYA
A summary of HSYA's key properties is presented below. Understanding these characteristics is fundamental to preparing stable and effective solutions for experimental use.
| Property | Description |
| Molecular Formula | C₂₇H₃₂O₁₆ |
| Appearance | Yellow to orange-yellow amorphous powder. |
| Solubility | Highly soluble in water. Poorly soluble in lipophilic organic solvents such as ethyl acetate, chloroform, and benzene. |
| Maximum UV Absorption | 403 nm. |
| Stability | Unstable and prone to degradation under several conditions: • Temperature: Degrades at temperatures above 60°C. • pH: Unstable in strong acidic and alkaline conditions, with the greatest instability observed around pH 9. • Light: Susceptible to degradation upon illumination. |
| Bioavailability | Exhibits low oral bioavailability (around 1.2%) due to its high water solubility and poor membrane permeability. This is a key consideration for in vivo studies but less critical for direct in vitro application. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM HSYA stock solution. It is recommended to prepare a fresh stock solution regularly, although properly stored aliquots can be used for a limited time.
Materials:
-
This compound (HSYA) powder
-
High-purity sterile water (e.g., Water for Injection or cell culture grade water) or Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing HSYA: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of HSYA powder. For example, to prepare 10 mL of a 10 mM stock solution (MW: 612.55 g/mol ), weigh 6.126 mg of HSYA.
-
Dissolution:
-
Primary Method (Aqueous): Transfer the weighed HSYA powder to a sterile 15 mL conical tube. Add a small volume of sterile, high-purity water (e.g., 5 mL) and vortex thoroughly until the powder is completely dissolved. Adjust the final volume to 10 mL with the sterile water.
-
Alternative Method (DMSO): If required by the experimental design, HSYA can be first dissolved in a small amount of DMSO and then brought to the final volume with an aqueous buffer or cell culture medium. Ensure the final DMSO concentration in the working solution is non-toxic to the cells (typically <0.1%).
-
-
Sterilization: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Protect the aliquots from light by wrapping the tubes in aluminum foil or using amber-colored tubes.
-
Store the aliquots at -20°C or -80°C. Stored under these conditions, HSYA solid-lipid nanoparticle formulations have been shown to be stable for at least ten days at 4°C or 30°C; similar precautions should extend the life of aqueous solutions. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to final concentrations for treating cells in culture. In one study, HSYA was used at concentrations of 1, 5, and 25 µM to treat human umbilical vein smooth muscle cells.
Materials:
-
HSYA concentrated stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates/flasks with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the HSYA stock solution at room temperature, protected from light.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 25 µM working solution from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM)(V1) = (25 µM)(10,000 µL)
-
V1 = 25 µL
-
-
Prepare Working Solution: In a sterile tube, add 25 µL of the 10 mM HSYA stock solution to 9.975 mL of pre-warmed complete cell culture medium. Mix gently by inverting the tube or pipetting.
-
Treat Cells: Remove the existing medium from the cells and replace it with the freshly prepared HSYA-containing medium.
-
Incubation: Incubate the cells for the desired experimental duration, ensuring they remain in a light-controlled environment (i.e., inside a CO₂ incubator).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing HSYA stock and working solutions.
HSYA Signaling Pathways Diagram
Caption: Key signaling pathways modulated by HSYA in vitro.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
Application of Hydroxysafflor Yellow A (HSYA) in Preclinical Ischemic Stroke Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. In preclinical research, HSYA has demonstrated significant neuroprotective effects in various models of ischemic stroke. Its therapeutic potential stems from a multi-targeted approach, addressing key pathological cascades initiated by cerebral ischemia-reperfusion injury. These mechanisms include the mitigation of excitotoxicity, reduction of oxidative stress, suppression of inflammatory responses, and inhibition of apoptosis.[1] This document provides a comprehensive overview of the application of HSYA in preclinical ischemic stroke studies, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular signaling pathways.
Efficacy of HSYA in Preclinical Ischemic Stroke Models
HSYA has been shown to dose-dependently ameliorate the primary outcomes in animal models of ischemic stroke, namely the reduction of infarct volume and the improvement of neurological deficits.[1]
Quantitative Summary of HSYA Efficacy
The following tables summarize the quantitative data from various preclinical studies investigating the effects of HSYA on infarct volume and neurological function.
Table 1: Effect of HSYA on Infarct Volume in Rodent Models of Middle Cerebral Artery Occlusion (MCAO)
| Animal Model | HSYA Dosage | Administration Route | Treatment Timing | Infarct Volume Reduction (%) vs. MCAO Control | Reference |
| Rat (SD) | 4 mg/kg | Intravenous | Post-MCAO | Significant reduction | [2] |
| Rat (SD) | 8 mg/kg | Intravenous | Post-MCAO | Significant reduction | |
| Rat (SD) | 16 mg/kg | Intravenous | Post-MCAO | Significant reduction | |
| Rat | 8 mg/kg | Common Carotid Artery | Post-MCAO | Not specified | |
| Rat | 16 mg/kg | Common Carotid Artery | Post-MCAO | Not specified |
Table 2: Effect of HSYA on Neurological Deficit Scores in Rodent Models of MCAO
| Animal Model | HSYA Dosage | Administration Route | Neurological Scoring System | Improvement in Neurological Score vs. MCAO Control | Reference |
| Rat (SD) | 4, 8, 16 mg/kg | Intravenous | Not specified | Significant improvement | |
| Rat | 8, 16 mg/kg | Common Carotid Artery | Morris Water Maze, Passive Avoidance | Significant improvement | |
| Rat | Not specified | Not specified | Not specified | Dose-dependently improves scores |
Key Mechanisms of Action and Experimental Protocols
HSYA exerts its neuroprotective effects through several key mechanisms. Detailed protocols for assessing these mechanisms are provided below.
Anti-Oxidative Stress
HSYA mitigates oxidative stress by enhancing the activity of endogenous antioxidant enzymes and reducing the levels of oxidative damage markers.
Experimental Protocol: Measurement of Oxidative Stress Markers
-
Tissue Preparation: Following euthanasia, rapidly harvest brain tissue from the ischemic hemisphere. Homogenize the tissue in cold phosphate-buffered saline (PBS).
-
Superoxide Dismutase (SOD) Activity Assay:
-
Use a commercial SOD assay kit.
-
Mix the tissue homogenate with the provided reagent mixture.
-
Measure the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
-
Calculate SOD activity based on the kit's instructions.
-
-
Malondialdehyde (MDA) Level Assay:
-
Use a commercial MDA assay kit (TBA method).
-
Mix the tissue homogenate with the thiobarbituric acid (TBA) reagent and incubate at 95°C.
-
Measure the absorbance of the resulting pink-colored complex at 532 nm.
-
Calculate MDA levels based on a standard curve.
-
-
Glutathione (GSH) Level Assay:
-
Use a commercial GSH assay kit.
-
Deproteinize the tissue homogenate.
-
React the supernatant with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).
-
Measure the absorbance at 412 nm.
-
Calculate GSH levels based on a standard curve.
-
Table 3: Effect of HSYA on Oxidative Stress Markers
| Biomarker | Effect of HSYA | In Vitro/In Vivo Model | Reference |
| SOD | Increased activity | PC12 cells (OGD/R), MCAO rats | |
| MDA | Decreased levels | PC12 cells (OGD/R), MCAO rats | |
| GSH | Increased levels | TBI rats |
Anti-Inflammatory Effects
HSYA suppresses the neuroinflammatory response following ischemic stroke by inhibiting the production of pro-inflammatory cytokines.
Experimental Protocol: Measurement of Inflammatory Cytokines
-
Sample Collection: Collect brain tissue homogenates or serum samples from experimental animals.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercial ELISA kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Coat a 96-well plate with a capture antibody.
-
Add samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to produce a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Table 4: Effect of HSYA on Inflammatory Markers
| Biomarker | Effect of HSYA | In Vitro/In Vivo Model | Reference |
| TNF-α | Decreased expression | Not specified | |
| IL-1β | Decreased expression | Not specified | |
| IL-6 | Decreased expression | Not specified |
Anti-Apoptotic Effects
HSYA inhibits neuronal apoptosis by modulating the expression of key apoptosis-related proteins.
Experimental Protocol: Assessment of Apoptosis
-
TUNEL Staining (for tissue sections):
-
Prepare paraffin-embedded or frozen brain sections.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit to detect DNA fragmentation.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
-
-
Western Blotting for Apoptotic Proteins:
-
Extract proteins from brain tissue homogenates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3.
-
Use appropriate HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Table 5: Effect of HSYA on Apoptotic Markers
| Biomarker | Effect of HSYA | In Vitro/In Vivo Model | Reference |
| Bcl-2 | Upregulation | PC12 cells (OGD/R) | |
| Bax | Downregulation | PC12 cells (OGD/R) | |
| Cytochrome c release | Inhibition | PC12 cells (OGD/R) | |
| Caspase-3 activity | Inhibition | PC12 cells (OGD/R) |
Signaling Pathways Modulated by HSYA
HSYA's neuroprotective effects are mediated through the modulation of several key signaling pathways.
JAK2/STAT3 Signaling Pathway
HSYA has been shown to inhibit the activation of the pro-inflammatory JAK2/STAT3 signaling pathway in the context of ischemic stroke.
References
Revolutionizing HSYA Delivery: Advanced Techniques for Enhanced Oral Bioavailability
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide on advanced techniques to overcome the significant challenge of poor oral bioavailability of Hydroxysafflor yellow A (HSYA), a promising natural compound with extensive therapeutic potential. These detailed application notes and protocols provide a roadmap for enhancing the clinical efficacy of HSYA through innovative formulation strategies.
HSYA, a primary active component of the safflower plant, is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low permeability across the intestinal membrane.[1][2] Its inherent hydrophilicity and susceptibility to efflux transporters like P-glycoprotein (P-gp) contribute to a low oral bioavailability, estimated to be around 1.2%.[1][2] This limitation has historically hindered its development as an oral therapeutic agent.
This document outlines several cutting-edge techniques that have demonstrated remarkable success in elevating the oral bioavailability of HSYA, supported by quantitative data and detailed experimental methodologies. These strategies focus on overcoming the physiological barriers to HSYA absorption, paving the way for its effective oral administration.
Key Bioavailability Enhancement Techniques:
Several innovative approaches have been developed to improve the oral bioavailability of HSYA, including the use of nanoformulations and co-administration with absorption enhancers.
-
Chitosan-Based Formulations: The formation of an HSYA-Chitosan complex has shown exceptional results, with one study reporting a relative bioavailability of 476%.[3] Chitosan (B1678972), a biocompatible polysaccharide, is thought to enhance absorption by opening the tight junctions between intestinal epithelial cells.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating HSYA within SLNs has been shown to increase its oral bioavailability by approximately 3.97-fold. These lipid-based nanocarriers protect HSYA from degradation in the gastrointestinal tract and facilitate its transport across the intestinal mucosa.
-
Self-Double-Emulsifying Drug Delivery Systems (SDEDDS): This advanced lipid-based formulation spontaneously forms a water-in-oil-in-water (w/o/w) double emulsion in the gastrointestinal fluid, effectively encapsulating the hydrophilic HSYA. Studies have demonstrated a 2.17-fold increase in relative bioavailability using an HSYA-SDEDDS formulation.
-
Co-administration with Absorption Enhancers:
-
Sodium Caprate: This medium-chain fatty acid has been identified as an effective absorption enhancer for HSYA, with one formulation demonstrating a relative bioavailability of 284.2%. Sodium caprate is believed to transiently open the tight junctions of the intestinal epithelium.
-
Ligusticum chuanxiong Volatile Oil (CVO): Co-administration of HSYA with CVO has led to a significant 6.48-fold increase in bioavailability. The proposed mechanism involves the emulsification of CVO increasing the paracellular transport of HSYA.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic data from various studies, highlighting the improvements in oral bioavailability achieved with different formulation strategies.
| Formulation/Technique | Key Pharmacokinetic Parameters | Relative Bioavailability (%) / Fold Increase | Reference |
| HSYA Solution (Control) | Baseline | 100% (Reference) | N/A |
| HSYA-Chitosan Complex Granules | - | 476% | |
| HSYA Solid Lipid Nanoparticles (SLNs) | Cmax increased 7.76-fold, AUC increased 3.99-fold | 397% (3.97-fold increase) | |
| HSYA Self-Double-Emulsifying Drug Delivery System (SDEDDS) | - | 217% (2.17-fold increase) | |
| HSYA with Sodium Caprate | - | 284.2% | |
| HSYA with Ligusticum chuanxiong Volatile Oil (CVO) | - | 648% (6.48-fold increase) |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of the aforementioned HSYA formulations.
Protocol 1: Preparation of HSYA-Chitosan Complex
Objective: To prepare an HSYA-chitosan complex to enhance the oral bioavailability of HSYA.
Materials:
-
This compound (HSYA)
-
Chitosan (low molecular weight)
-
Acetic acid
-
Distilled water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation: Dissolve a specific amount of chitosan in a 1% acetic acid solution with continuous stirring until a clear solution is obtained.
-
HSYA Solution Preparation: Dissolve HSYA in distilled water to achieve the desired concentration.
-
Complex Formation: Slowly add the HSYA solution to the chitosan solution under constant magnetic stirring. Continue stirring for a predetermined time (e.g., 1 hour) at a specific temperature (e.g., 40°C) to facilitate the complexation.
-
Isolation of the Complex: Centrifuge the resulting suspension to separate the HSYA-chitosan complex.
-
Washing and Drying: Wash the pellet with distilled water to remove any unreacted components and then freeze-dry the complex to obtain a powder.
Protocol 2: Formulation of HSYA Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate HSYA in solid lipid nanoparticles to improve its oral absorption.
Materials:
-
HSYA
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Distilled water
-
High-pressure homogenizer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Disperse HSYA in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear mixer to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a high pressure (e.g., 500-1500 bar).
-
Cooling and SLN Formation: Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 3: Development of HSYA Self-Double-Emulsifying Drug Delivery System (SDEDDS)
Objective: To formulate a stable SDEDDS for enhanced oral delivery of HSYA.
Materials:
-
HSYA
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactants (lipophilic and hydrophilic, e.g., Span 80, Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Distilled water
Procedure:
-
Formation of the W/O Emulsion: Dissolve HSYA in a small amount of distilled water (internal aqueous phase). Separately, mix the oil phase with the lipophilic surfactant. Add the internal aqueous phase to the oil phase and homogenize to form a stable water-in-oil (W/O) emulsion.
-
Preparation of the SDEDDS Pre-concentrate: Add the hydrophilic surfactant and co-surfactant to the W/O emulsion and mix until a clear and homogenous solution is formed.
-
Characterization: The pre-concentrate should be characterized for its self-emulsification efficiency, droplet size, and stability upon dilution with an aqueous medium.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different HSYA formulations.
Materials:
-
Male Sprague-Dawley rats
-
HSYA formulations (e.g., HSYA solution, HSYA-chitosan complex, HSYA-SLNs, HSYA-SDEDDS)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
HPLC system for HSYA analysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Divide the rats into groups and administer the respective HSYA formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of HSYA in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. The relative bioavailability is calculated using the formula: (AUC_test / AUC_control) x 100.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow for evaluating HSYA bioavailability and the proposed signaling pathway for its intestinal absorption.
Caption: Experimental workflow for enhancing and evaluating HSYA oral bioavailability.
Caption: Proposed intestinal absorption pathway of HSYA and mechanisms of enhancement.
These application notes and protocols are intended to serve as a valuable resource for researchers in the fields of pharmaceutics, drug delivery, and natural product development. By implementing these advanced formulation strategies, the scientific community can unlock the full therapeutic potential of HSYA and pave the way for its successful clinical application as an oral medication.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Hydroxysafflor Yellow A (HSYA) Concentration
Introduction
Hydroxysafflor Yellow A (HSYA) is a primary water-soluble active compound extracted from the flowers of Carthamus tinctorius L. (safflower).[1][2][3] It is a C-glucosyl quinochalcone that exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a compound of significant interest in cardiovascular and cerebrovascular disease research.[1][4] Accurate quantification of HSYA is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for determining HSYA concentration in various solutions. This method is based on the principle that HSYA absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration.
Principle of the Method
HSYA possesses a p-conjugated system with several hydroxyl groups, which results in a characteristic maximum absorption (λmax) of light in the visible region, typically around 403 nm. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of an HSYA sample at its λmax and comparing it to a standard curve prepared from known concentrations of HSYA, the concentration of the unknown sample can be accurately determined.
Physicochemical and Spectroscopic Properties of HSYA
The fundamental properties of HSYA are summarized below, providing essential information for its handling and analysis.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₂O₁₆ | |
| Appearance | Yellow amorphous powder | |
| Maximum Absorption (λmax) | 403 nm | |
| Solubility | Highly soluble in water; poorly soluble in lipophilic solvents (e.g., chloroform, benzene). |
Experimental Protocol: UV-Vis Spectrophotometric Quantification of HSYA
This protocol provides a detailed methodology for the quantitative determination of HSYA.
1. Apparatus and Reagents
-
UV-Vis Spectrophotometer (double or single beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
HSYA reference standard
-
Solvent (e.g., Deionized water, Phosphate Buffer pH 6.8)
-
0.45 µm filter membrane and syringe
2. Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of HSYA reference standard and transfer it to a 100 mL volumetric flask. Dissolve the powder in the chosen solvent and dilute to the mark. Mix thoroughly. This stock solution should be protected from light and can be stored at 4°C for a short period.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution. For a linear range of 2.5–20 µg/mL, the dilutions can be prepared as follows:
-
Pipette 2.5, 5.0, 7.5, 10.0, 15.0, and 20.0 mL of the 100 µg/mL stock solution into separate 100 mL volumetric flasks.
-
Dilute each to the mark with the solvent and mix well to obtain concentrations of 2.5, 5.0, 7.5, 10.0, 15.0, and 20.0 µg/mL.
-
3. Sample Preparation
-
Accurately weigh the sample containing HSYA (e.g., powdered extract, granules).
-
Dissolve the sample in a known volume of solvent in a volumetric flask.
-
Ensure complete dissolution by vortexing or sonicating for a few minutes.
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Dilute the filtrate with the solvent as necessary to ensure the final concentration falls within the linear range of the standard curve.
4. Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the measurement wavelength to the λmax of HSYA, which is 403 nm.
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard solution, starting from the lowest concentration.
-
Measure the absorbance of the prepared sample solution(s).
5. Data Analysis and Calculation
-
Construct a Calibration Curve: Plot the absorbance of the working standard solutions (Y-axis) against their corresponding concentrations (X-axis).
-
Perform Linear Regression: Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²). A correlation coefficient close to 1.0 indicates good linearity.
-
Calculate Sample Concentration: Use the measured absorbance of the unknown sample (y) and the regression equation to calculate its concentration (x).
-
Concentration (µg/mL) = (Absorbance - c) / m
-
-
Adjust the calculated concentration by the dilution factor used during sample preparation to determine the HSYA concentration in the original sample.
Quantitative Data and Method Validation
The following table summarizes typical parameters for the spectrophotometric quantification of HSYA.
| Parameter | Value | Reference |
| Wavelength (λmax) | 403 nm | |
| Linearity Range | 2.5 - 20 µg/mL | |
| Regression Equation | A = 19.219C + 0.0022 (where A is Absorbance, C is concentration in µg/mL) | |
| Correlation Coefficient (R²) | > 0.999 |
Visualized Protocols and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the HSYA quantification protocol.
Caption: Workflow for HSYA spectrophotometric determination.
Relevant Signaling Pathways of HSYA
HSYA exerts its pharmacological effects by modulating several key cellular signaling pathways. The diagrams below illustrate some of these interactions.
1. Inhibition of NF-κB Signaling Pathway HSYA can suppress inflammation by inhibiting the NF-κB pathway, which reduces the expression of pro-inflammatory cytokines.
Caption: HSYA-mediated inhibition of the NF-κB pathway.
2. Modulation of PI3K/Akt/Nrf2 Signaling Pathway The antioxidant effects of HSYA are partly mediated through the activation of the PI3K/Akt pathway, leading to the upregulation of the master antioxidant regulator Nrf2 and its target, Heme Oxygenase-1 (HO-1).
Caption: HSYA activates the PI3K/Akt/Nrf2 antioxidant pathway.
3. Inhibition of MAPK Signaling Pathway HSYA has been shown to inhibit the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Caption: HSYA inhibits the p38 MAPK signaling pathway.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology [mdpi.com]
- 4. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of Hydroxysafflor Yellow A in aqueous solution
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Stability
Welcome to the technical support center for this compound (HSYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of HSYA in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its stability a concern?
A1: this compound (HSYA) is a primary bioactive quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower).[1][2] It possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, HSYA is structurally unstable in aqueous solutions, which can impact its therapeutic efficacy and lead to inconsistent experimental results.[3] Its instability is a significant hurdle in its clinical application and research.
Q2: What are the main factors that affect the stability of HSYA in aqueous solutions?
A2: The primary factors that influence HSYA stability are pH, temperature, and light. HSYA is particularly susceptible to degradation under alkaline conditions, at elevated temperatures, and upon exposure to light.
Q3: At what pH is HSYA most unstable?
A3: HSYA is most unstable in alkaline conditions, with the greatest degradation rate observed around pH 9. Its stability is higher in acidic to neutral conditions (pH 3-7). The degradation rate increases as the pH moves from acidic towards pH 9 and then decreases slightly before increasing again at strongly alkaline pH (>9).
Q4: How does temperature affect HSYA stability?
A4: HSYA degradation accelerates with increasing temperature. Significant degradation is observed at temperatures above 60°C. The degradation follows first-order kinetics, and the rate constant increases with temperature.
Q5: Is HSYA sensitive to light?
A5: While some sources indicate that illumination can accelerate the degradation of HSYA, other studies suggest that it is relatively stable under light irradiation compared to the effects of pH and temperature. To minimize any potential photodegradation, it is recommended to protect HSYA solutions from light.
Troubleshooting Guide
Issue: I am observing a rapid decrease in HSYA concentration in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| High pH of the solution | 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a range of 3-7 for optimal stability. 3. Use a suitable buffer system to maintain the desired pH. |
| Elevated storage or experimental temperature | 1. Store HSYA stock solutions at low temperatures (-20°C for long-term storage). 2. Conduct experiments at controlled, lower temperatures whenever possible. 3. Avoid heating HSYA solutions above 60°C. |
| Exposure to light | 1. Store HSYA solutions in amber vials or wrap containers with aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
| Presence of oxidizing agents | 1. Degas solvents to remove dissolved oxygen. 2. Consider adding antioxidants to the formulation, though specific recommendations require further investigation. |
Issue: I am seeing unexpected peaks in my chromatogram when analyzing HSYA.
| Potential Cause | Troubleshooting Steps |
| Degradation of HSYA | 1. HSYA can degrade into several products, including p-coumaric acid. 2. Confirm the identity of degradation products using techniques like LC-MS. 3. Implement the stabilization strategies mentioned above to minimize degradation. |
| Contamination of the sample or solvent | 1. Use high-purity solvents and reagents. 2. Ensure all glassware and equipment are thoroughly cleaned. |
Data on HSYA Stability
The degradation of HSYA generally follows first-order kinetics. The stability of HSYA under various conditions is summarized below.
Table 1: Effect of pH on the Degradation Rate Constant (k) of HSYA at 25°C
| pH | Degradation Rate Constant (k) in Aqueous Solution (h⁻¹) | Half-life (t₀.₅) in Aqueous Solution (h) |
| < 6.13 | Increases with increasing pH | Decreases with increasing pH |
| 8-9 | Decreases with increasing pH | Increases with increasing pH |
| > 9 | Increases with increasing pH | Decreases with increasing pH |
| 9 | Most unstable | Shortest |
Data compiled from qualitative descriptions in the literature.
Table 2: Effect of Temperature on the Degradation of HSYA at Neutral pH
| Temperature (°C) | Observation |
| 65 | Degradation occurs |
| 75 | Degradation rate increases |
| 85 | Degradation rate further increases |
| 95 | Significant degradation |
The degradation rate constant (k) increases with temperature.
Experimental Protocols
Protocol 1: Evaluation of HSYA Stability at Different pH Values
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., phosphate (B84403) buffers).
-
Preparation of HSYA Solutions: Prepare a stock solution of HSYA in a suitable solvent (e.g., water or DMSO). Dilute the stock solution with each buffer to a final concentration (e.g., 45 µg/mL).
-
Incubation: Incubate the HSYA solutions in a temperature-controlled environment (e.g., 25°C) and protect them from light.
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the concentration of HSYA in each aliquot using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the natural logarithm of the HSYA concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (-k).
Protocol 2: Evaluation of HSYA Stability at Different Temperatures
-
Preparation of HSYA Solution: Prepare a solution of HSYA in a buffer with a stable pH (e.g., pH 6.8).
-
Incubation: Aliquot the solution into sealed, light-proof containers and incubate them in water baths at different temperatures (e.g., 65°C, 75°C, 85°C, 95°C).
-
Sampling: At specific time points, remove a container from each temperature, rapidly cool it to room temperature, and analyze the HSYA concentration.
-
Analysis: Quantify the remaining HSYA concentration using a suitable analytical method.
-
Data Analysis: Determine the degradation rate constant (k) at each temperature as described in Protocol 1. The activation energy (Ea) for the degradation can be calculated using the Arrhenius equation.
Visualizations
Caption: Factors influencing HSYA degradation in aqueous solution.
Caption: Workflow for evaluating HSYA stability.
Caption: Simplified signaling pathways modulated by HSYA.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hydroxysafflor Yellow A degradation during extraction
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Extraction
Welcome to the technical support center for this compound (HSYA) extraction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction and handling of HSYA, a bioactive compound known for its therapeutic potential but also for its inherent instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its stability a concern?
A1: this compound (HSYA) is a primary water-soluble active ingredient extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, HSYA is chemically unstable and susceptible to degradation during extraction, purification, and storage, which can lead to reduced yield and compromised bioactivity.[1][2]
Q2: What are the main factors that cause HSYA degradation?
A2: The primary factors contributing to HSYA degradation are:
-
pH: HSYA is particularly unstable in alkaline conditions, with the highest degradation rate observed around pH 9. It is relatively more stable in acidic to neutral conditions (pH 3-7).[3][4][5]
-
Temperature: Elevated temperatures, especially above 60°C, significantly accelerate the degradation of HSYA.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of HSYA.
Q3: Which extraction method is best for minimizing HSYA degradation?
A3: While traditional water immersion is a common method, it often results in low yields due to degradation caused by high temperatures. Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally preferred as they can be performed at lower temperatures and for shorter durations, thus minimizing degradation and improving extraction efficiency.
Q4: How can I improve the stability of HSYA during and after extraction?
A4: To enhance HSYA stability, consider the following:
-
Control pH: Maintain the pH of the extraction solvent and subsequent solutions within a slightly acidic to neutral range (pH 3-7).
-
Low Temperature: Perform extraction and processing steps at low temperatures (e.g., on ice or in a cold room) whenever possible. For long-term storage, keep HSYA in a solid, crystalline form in a desiccated, dark environment at -20°C or lower.
-
Protect from Light: Use amber-colored glassware or work in a dimly lit environment to protect HSYA solutions from light.
-
Use of Stabilizers: The addition of antioxidants like ascorbic acid has been shown to improve the stability of HSYA.
Troubleshooting Guides
Issue 1: Low Yield of HSYA
| Potential Cause | Troubleshooting Step | Rationale |
| HSYA Degradation | Optimize extraction parameters: lower temperature, shorter duration, and control pH. Use UAE or MAE methods. | HSYA is sensitive to heat, alkaline pH, and prolonged extraction times, which are common in methods like Soxhlet extraction. |
| Incomplete Extraction | Ensure proper sample preparation (e.g., grinding of safflower petals). Optimize the solid-to-liquid ratio and consider using a co-solvent. | Increasing the surface area of the plant material and ensuring an adequate volume of solvent can improve extraction efficiency. |
| Inefficient Solvent | While HSYA is highly soluble in water, using a mixture of water and a polar organic solvent (e.g., ethanol) can sometimes enhance extraction. | Solvent composition can influence the extraction of various phytochemicals. |
| Analyte Loss During Processing | Be cautious during solvent evaporation steps. Use gentle methods like vacuum concentration at low temperatures. | HSYA can degrade if exposed to high temperatures during solvent removal. |
Issue 2: High Degradation of HSYA Confirmed by Analysis (e.g., HPLC)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | Measure and adjust the pH of your extraction solvent and any subsequent buffers to be within the optimal range of 3-7. | HSYA degradation is highly pH-dependent, with significant instability in alkaline conditions. |
| High Temperature | Monitor and control the temperature throughout the extraction and purification process. If using UAE or MAE, ensure the temperature does not exceed 60°C. | Thermal degradation is a major pathway for HSYA loss. |
| Light Exposure | Repeat the extraction process using light-protective measures (amber vials, covering equipment with foil). | Photodegradation can be a significant factor, especially with prolonged exposure. |
| Presence of Oxidizing Agents | Use deoxygenated solvents and consider adding antioxidants like ascorbic acid to your extraction solvent. | Oxidation can contribute to the degradation of HSYA. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for HSYA
| Extraction Method | Temperature | Time | Solvent | Yield (%) | Reference |
| Water Immersion | High | Long | Water | ~0.066 | |
| Ultrasonic Extraction | Low | Short | Water/Ethanol (B145695) | ~1.7 | |
| Microwave Extraction | ~70°C | ~20 min (3 cycles) | Water | ~6.96 | |
| Smashing Tissue Extraction | N/A | ~2 min | N/A | ~1.359 |
Table 2: pH Profile of HSYA Stability
| pH | Relative Stability | Observation |
| < 6.13 | Degradation rate increases with increasing pH | Relatively stable in acidic conditions. |
| 6.13 - 8 | Relatively stable | Optimal pH range for stability. |
| 8 - 9 | Degradation rate decreases with increasing pH | Unstable in alkaline conditions. |
| > 9 | Degradation rate increases with increasing pH | Most unstable around pH 9. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of HSYA
-
Sample Preparation: Grind dried safflower petals into a fine powder.
-
Extraction Setup:
-
Place a known amount of the powdered sample (e.g., 1 g) into a flask.
-
Add the extraction solvent (e.g., 70% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
-
Sonication:
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Set the extraction temperature (e.g., 40°C) and time (e.g., 30 minutes).
-
Ensure the water level in the bath is sufficient to cover the sample mixture.
-
-
Post-Extraction:
-
After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted HSYA.
-
Filter the supernatant through a 0.45 µm filter for analysis.
-
Protocol 2: HSYA Stability Testing under Different pH Conditions
-
Buffer Preparation: Prepare a series of buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation:
-
Prepare a stock solution of HSYA in a stable solvent (e.g., slightly acidic water).
-
Add a known volume of the HSYA stock solution to each buffer to achieve a final desired concentration.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) in a light-protected environment.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately analyze the concentration of HSYA in each aliquot using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Plot the concentration of HSYA versus time for each pH condition.
-
Determine the degradation rate constant (k) and half-life (t½) for HSYA at each pH.
-
Mandatory Visualizations
Caption: Proposed degradation pathway of HSYA under stress conditions.
Caption: Troubleshooting workflow for HSYA extraction issues.
References
Technical Support Center: Optimizing Hydroxysafflor Yellow A (HSYA) for Anti-Inflammatory Experiments
Welcome to the technical support center for utilizing Hydroxysafflor Yellow A (HSYA) in anti-inflammatory research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for HSYA in in vitro anti-inflammatory experiments?
A1: The optimal concentration of HSYA can vary depending on the cell type and the inflammatory stimulus used. However, based on published studies, a common effective range for HSYA in in vitro models, such as LPS-stimulated RAW264.7 macrophages, is between 25 µM and 100 µM.[1] It is recommended to perform a dose-response curve to determine the optimal non-cytotoxic and effective concentration for your specific experimental setup.
Q2: What is a typical effective dosage for HSYA in in vivo animal models of inflammation?
A2: In vivo dosages of HSYA are model-dependent. For instance, in a mouse model of nonalcoholic fatty liver disease, oral administration of HSYA has been shown to alleviate liver inflammation.[2] In studies on cerebral ischemia-reperfusion injury, which has a significant inflammatory component, specific dosages have also been established. As with in vitro studies, it is crucial to conduct pilot studies to determine the most effective and non-toxic dose for your specific animal model and route of administration.
Q3: What are the primary signaling pathways modulated by HSYA to exert its anti-inflammatory effects?
A3: HSYA has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. These include the NF-κB, MAPK, and NLRP3 inflammasome pathways.[3][4] HSYA can inhibit the activation of NF-κB, suppress the phosphorylation of p38 in the MAPK pathway, and inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[5]
Q4: How should I prepare and store HSYA for my experiments?
A4: HSYA is a water-soluble compound. For in vitro experiments, it is typically dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to create a stock solution. It is advisable to prepare fresh solutions for each experiment to avoid degradation. If storage is necessary, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results | 1. Inconsistent HSYA concentration: Degradation of HSYA in stock solutions due to improper storage or multiple freeze-thaw cycles.2. Cell passage number: High passage number of cells can lead to altered responses.3. Variability in inflammatory stimulus: Inconsistent activity of LPS or other inflammatory agents. | 1. Prepare fresh HSYA solutions for each experiment or use aliquots stored at -80°C for a limited time. Verify the purity of your HSYA source.2. Use cells within a consistent and low passage number range. 3. Use a consistent lot of LPS and prepare fresh dilutions for each experiment. |
| No significant anti-inflammatory effect observed | 1. Suboptimal HSYA concentration: The concentration of HSYA used may be too low to elicit a response in your specific model.2. Timing of HSYA treatment: HSYA may be added too late relative to the inflammatory stimulus.3. Cell health: Cells may be unhealthy or stressed, leading to unresponsiveness. | 1. Perform a dose-response experiment to identify the optimal concentration of HSYA.2. Optimize the pre-treatment time. Typically, cells are pre-treated with HSYA for a few hours (e.g., 3 hours) before adding the inflammatory stimulus.3. Ensure proper cell culture conditions and check cell viability before each experiment. |
| HSYA precipitates in the culture medium | 1. Low solubility at high concentrations: While HSYA is water-soluble, very high concentrations may exceed its solubility limit in complex culture media.2. Interaction with media components: Potential interaction with certain components in the serum or media supplements. | 1. Prepare a more dilute stock solution and adjust the volume added to the culture. Gentle warming and vortexing can aid dissolution.2. Test HSYA solubility in your specific basal medium before adding it to cultures with serum. Consider using a serum-free medium for the treatment period if possible. |
| Unexpected cytotoxic effects | 1. HSYA concentration is too high: The concentration used may be toxic to your specific cell line.2. HSYA purity: Impurities in the HSYA compound could be causing toxicity.3. Synergistic toxicity: Interaction with other compounds in the culture medium. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells.2. Ensure you are using high-purity HSYA from a reputable supplier.3. Simplify the experimental medium as much as possible during HSYA treatment. |
Quantitative Data Summary
Table 1: Effective In Vitro Concentrations of HSYA in RAW264.7 Macrophages
| Parameter Measured | Inflammatory Stimulus | Effective HSYA Concentration Range | Reference |
| Inhibition of IL-1β and IL-18 secretion | 1 µg/mL LPS | 50-100 µM | |
| Reduction of ROS generation | 1 µg/mL LPS | 100 µM | |
| Down-regulation of ROS and MMP-9 | Hypoxia/Reoxygenation | 10-100 µM | |
| Inhibition of inflammatory cytokine production | Hypoxia/Reoxygenation | 10-100 µM |
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will result in 80-90% confluency at the time of the experiment.
-
HSYA Pre-treatment: Prepare a stock solution of HSYA in sterile PBS. Dilute the stock solution to the desired final concentrations (e.g., 25, 50, 100 µM) in fresh culture medium. Remove the old medium from the cells and add the medium containing HSYA. Incubate for 3 hours.
-
Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours).
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA kits.
-
Cell Lysate: Lyse the cells to extract protein for Western blot analysis of signaling pathway components (e.g., phosphorylated p38, NF-κB p65) or to extract RNA for qRT-PCR analysis of gene expression.
-
ROS Measurement: For reactive oxygen species (ROS) measurement, a fluorescent probe like DCFH-DA can be used.
-
Visualizations
Caption: HSYA inhibits inflammation by targeting MAPK, NF-κB, and NLRP3 pathways.
Caption: Workflow for in vitro anti-inflammatory experiments using HSYA.
Caption: A logical approach to troubleshooting HSYA experiments.
References
- 1. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]
- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates ischemia/reperfusion-induced liver injury by suppressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A (HSYA) Extraction: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Hydroxysafflor Yellow A (HSYA) from Carthamus tinctorius L. (safflower).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA)?
A1: this compound (HSYA) is a water-soluble natural pigment with a chalcone (B49325) structure, and it is considered one of the most pharmacologically active components extracted from the dried florets of safflower (Carthamus tinctorius L.).[1][2][3] It is known for a range of significant biological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a compound of interest for treating cardiovascular and cerebrovascular diseases.[4][5]
Q2: What are the primary factors that influence the yield of HSYA extraction?
A2: The yield of HSYA is influenced by a combination of factors. Key parameters related to the extraction process include the extraction method, solvent type and polarity, temperature, extraction time, solvent-to-material ratio, and the use of assistance technologies like ultrasound or microwaves. Additionally, the quality of the raw plant material, including its geographical origin, color, and harvest time, significantly impacts the HSYA content available for extraction. HSYA is also susceptible to degradation under conditions of high temperature, strong alkaline or acidic pH, and light exposure.
Q3: Which extraction solvent is most effective for HSYA?
A3: HSYA is highly soluble in water and polar solvents but virtually insoluble in non-polar organic solvents like chloroform, benzene, and ethyl acetate (B1210297). While water is a common and traditional solvent, its yield is often low. Ethanol (B145695) and methanol (B129727) are also used. Dimethyl sulfoxide (B87167) (DMSO) has been reported to achieve a very high extraction efficiency of 14.56%; however, it also extracts high levels of impurities, which can complicate purification. The choice of solvent often involves a trade-off between yield, purity, cost, and safety.
Q4: How does pH affect HSYA extraction and stability?
A4: The pH of the extraction medium is critical. HSYA is structurally unstable and degrades rapidly under strong acidic and alkaline conditions. At a high pH (e.g., pH 8) and high temperature, the HSYA molecule can undergo condensation and oxidation, leading to degradation. For optimal yield and stability, maintaining a pH that is not strongly acidic or alkaline is crucial during extraction and storage.
Troubleshooting Guide
Problem 1: Low HSYA Extraction Yield
This is the most common issue encountered during HSYA extraction. The low yield can be attributed to several factors, from suboptimal protocol parameters to the quality of the source material.
-
Possible Cause 1: Suboptimal Extraction Method or Parameters
-
Solution: The choice of extraction method dramatically affects the yield. Traditional water immersion methods are simple but often result in low yields (around 0.066%). Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly higher yields and shorter extraction times. Ensure your parameters (temperature, time, solvent ratio) are optimized for the chosen method. For instance, an optimized ultrasonic method achieved a high yield at 66°C for 36 minutes with a solvent-to-material ratio of 16 mL/g and an ultrasonic power of 150 W.
-
-
Possible Cause 2: Degradation of HSYA during Extraction
-
Solution: HSYA is sensitive to heat, light, and pH. Avoid excessively high temperatures (above 70-80°C), as degradation accelerates significantly. Water temperatures greater than 60°C can readily degrade the compound. Protect the extraction mixture from direct light. Maintain the pH of the solvent within a stable range, avoiding strongly acidic or alkaline conditions where HSYA degrades.
-
-
Possible Cause 3: Poor Quality of Raw Material
-
Solution: The intrinsic HSYA content of safflower florets varies. The content is influenced by geographical origin, with cultivars from Africa reportedly having higher levels than those from Asia and Europe. The color of the floret is also an indicator; darker red florets tend to have a higher HSYA content than orange, yellow, or white ones. The optimal harvest time is the morning of the third or fourth day after flowering. Using high-quality, properly harvested, and stored raw materials is essential for achieving a high yield.
-
Problem 2: High Level of Impurities in the Final Extract
-
Possible Cause: Non-Selective Extraction Solvent
-
Solution: While some solvents provide high extraction yields, they may lack selectivity, co-extracting other compounds. For example, DMSO achieves a high HSYA yield but results in an extract with high levels of impurities, reducing purity. If purity is a primary concern, consider using a more selective solvent system, such as an ethanol-water mixture, which may offer a better balance between yield and purity. Alternatively, a multi-step purification process using techniques like macroporous adsorption resin and chromatography is necessary after a non-selective extraction.
-
Data Presentation
Table 1: Comparison of Yields from Different HSYA Extraction Methods
| Extraction Method | Typical Conditions | Reported Yield (%) | Advantages | Disadvantages | Reference(s) |
| Water Immersion | N/A (Traditional Method) | 0.023 - 0.066% | Simple, cost-effective | Very low yield, time-consuming, HSYA degradation | |
| Ultrasound-Assisted | 66°C, 36 min, 16 mL/g, 150 W | ~1.7% - 12.25% | High efficiency, reduced time, stable results | Requires specialized equipment | |
| Microwave-Assisted | 70°C, 20 min, 1:100 solid/liquid | 6.96% | Rapid, high yield | Requires large solvent volume, variable composition | |
| DMSO Extraction | 80°C, 1h | 14.56% | Highest reported yield | Low purity (high impurity co-extraction) | |
| Smashing Tissue | N/A | 1.359% | Extremely fast (2 minutes) | N/A | |
| MSPD | N/A | 14.89% | Highest yield, low raw material consumption | N/A |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of HSYA
| Parameter | Investigated Range | Optimal Value | Reference(s) |
| Temperature | 40 - 80 °C | 66 °C | |
| Extraction Time | 20 - 60 min | 36 min | |
| Solvent-to-Material Ratio | 10 - 18 mL/g | 16 mL/g | |
| Ultrasonic Power | 40 - 200 W | 150 W |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is based on an optimized method using response surface methodology.
-
Material Preparation: Dry safflower florets and grind them into a powder (e.g., 100 mesh particle size).
-
Extraction Setup: Place a known quantity of safflower powder (e.g., 1.0 g) into an extraction vessel.
-
Solvent Addition: Add the solvent (e.g., water or an ethanol-water mixture) at a solvent-to-material ratio of 16 mL/g.
-
Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the temperature to 66°C and the ultrasonic power to 150 W.
-
Extraction: Perform the extraction for 36 minutes.
-
Processing: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Analysis: Filter the supernatant (e.g., through a 0.45 µm filter) before analysis by High-Performance Liquid Chromatography (HPLC) to determine HSYA concentration and yield. The typical detection wavelength for HSYA is 403 nm.
Protocol 2: DMSO-Based High-Yield Extraction
This protocol is noted for achieving a very high yield, but requires subsequent purification.
-
Material Preparation: Use 2.0 g of dried, powdered safflower.
-
Pre-wash (Optional): To remove some impurities, soak the powder in 14 volumes of DMSO and stir for 30 minutes at room temperature in a dark environment. Filter and retain the solid residue.
-
First Extraction: Add 14 volumes of DMSO to the filter residue. Heat the mixture to 80°C for 1 hour, followed by an additional 50 minutes of heating in a dark environment.
-
Second Extraction: Filter the mixture and soak the residue again with 12 volumes of DMSO. Repeat the heating steps from the first extraction.
-
Precipitation: Combine the filtrates from both extractions. Add 3 volumes of butyl acetate to the combined filtrate and centrifuge to obtain a crimson precipitate containing HSYA.
-
Final Wash and Dry: Wash the precipitate with a suitable amount of ethanol and then dry to obtain a light yellow powder.
Mandatory Visualizations
Caption: General workflow for HSYA extraction, purification, and analysis.
Caption: Key factors influencing the final yield of HSYA extraction.
Caption: Troubleshooting flowchart for diagnosing issues of low HSYA yield.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing Hydroxysafflor Yellow A precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Hydroxysafflor Yellow A (HSYA) in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (HSYA) precipitating in the cell culture medium?
Precipitation of HSYA, a water-soluble quinochalcone C-glycoside, is a common issue stemming from its inherent chemical instability.[1][2][3] Several factors can cause it to fall out of solution:
-
High Final Concentration: The requested concentration in the final medium may exceed its solubility under specific culture conditions (e.g., pH, temperature, protein content).
-
Solvent Shock: Rapidly diluting a concentrated Dimethyl Sulfoxide (DMSO) stock into an aqueous medium can cause the compound to crash out of solution before it can be properly solvated by the medium.
-
pH Instability: HSYA is most stable in a pH range of 3-7.[4] Standard cell culture media is typically buffered to pH 7.2-7.4. HSYA stability decreases in neutral to alkaline conditions (pH > 7.0), leading to degradation and potential precipitation.[5]
-
Temperature Effects: The compound's stability is compromised at temperatures above 60°C. While cell culture incubators are set at 37°C, prolonged incubation can contribute to gradual degradation.
-
Light Exposure: HSYA is sensitive to light and degrades upon exposure to sunlight, UV, and even incandescent light, which can affect its stability in solution.
-
Interaction with Media Components: High concentrations of proteins and other macromolecules in supplements like Fetal Bovine Serum (FBS) can interact with HSYA, reducing its effective solubility.
Q2: What is the recommended solvent for preparing HSYA stock solutions?
The most common and effective solvent for preparing high-concentration stock solutions of HSYA is high-quality, anhydrous DMSO. HSYA is also highly soluble in water. However, for creating concentrated stocks for cell culture, DMSO is often preferred. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of compounds.
Q3: At what pH and temperature is HSYA most stable?
HSYA maintains its structural integrity best under slightly acidic to neutral conditions (pH 3-7) and at temperatures below 60°C. Its degradation accelerates in alkaline environments (pH > 7.0) and at elevated temperatures.
Q4: How should I store HSYA powder and stock solutions?
Proper storage is critical to maintaining the integrity of HSYA.
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for up to one year. All forms of HSYA should be protected from light.
Solubility and Stability Data Summary
The following table summarizes the key physicochemical properties of HSYA.
| Parameter | Specification | Key Considerations & References |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Can achieve concentrations up to 100 mg/mL (163.25 mM). Use fresh, moisture-free DMSO. |
| Aqueous Solubility | Highly soluble in water. | Often used for in vivo administration but less common for high-concentration cell culture stocks. |
| Poor Solvents | Lipophilic solvents (e.g., ethyl-acetate, ether, chloroform). | HSYA is hydrophilic and will not dissolve well in these solvents. |
| Stable pH Range | pH 3.0 - 7.0 | Degradation occurs at pH > 7.0, with instability increasing significantly under alkaline conditions. |
| Temperature Stability | Stable below 60°C. | Avoid high temperatures during dissolution. Degradation is observed at temperatures >60°C. |
| Light Sensitivity | Degrades under light exposure. | Store powder and solutions in the dark or in amber vials to prevent degradation. |
| Storage (Powder) | 3 years at -20°C. | Keep desiccated and protected from light. |
| Storage (Solution) | 1 year at -80°C (in DMSO). | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
This section addresses specific precipitation issues and provides step-by-step solutions.
Problem: Precipitate forms immediately after adding HSYA stock to media.
This is typically a solubility or "solvent shock" issue.
| Potential Cause | Recommended Solution |
| Supersaturation | The final concentration is too high for the aqueous medium. Solution: 1. Verify the maximum practical working concentration from literature using similar cell lines/media. 2. Lower the final concentration of HSYA. 3. Pre-warm the cell culture medium to 37°C before adding the stock solution. |
| Solvent Shock | The abrupt change from a high-DMSO environment to an aqueous one causes the compound to precipitate. Solution: 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (ideally ≤0.1%). 2. Add the stock solution slowly, drop-by-drop, to the vortex of the medium while gently swirling. 3. Perform an intermediate dilution: Dilute the DMSO stock 10-fold in sterile PBS or serum-free medium before adding it to the final, serum-containing medium. |
| pH Incompatibility | The stock solution significantly alters the pH of the medium. Solution: While unlikely with small volumes of DMSO stock, ensure the final medium pH is stable (7.2-7.4). HSYA is less stable at this pH than in acidic conditions. |
Problem: Precipitate forms over time (hours to days) in the incubator.
This suggests chemical instability and degradation.
| Potential Cause | Recommended Solution |
| Chemical Degradation | HSYA is known to be unstable and can degrade or hydrolyze during prolonged incubation at 37°C in neutral/alkaline culture medium. Solution: 1. Always prepare HSYA-containing media fresh immediately before an experiment. 2. For long-term experiments (>24 hours), consider replacing the medium with freshly prepared HSYA-containing medium every 24 hours. |
| Interaction with Media Components | Proteins in Fetal Bovine Serum (FBS) or other supplements may bind to HSYA or reduce its stability over time. Solution: 1. Test the stability of HSYA in your basal medium without serum first. 2. If the experiment allows, consider reducing the serum concentration. 3. If precipitation is still an issue, investigate serum-free media formulations. |
| Photodegradation | Repeated exposure of the culture plates to ambient lab light during observation can accelerate degradation. Solution: Minimize the exposure of your stock solutions and culture plates to light. Keep plates covered and work efficiently when they are outside the incubator. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM HSYA Stock Solution in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Use personal protective equipment.
-
Weighing: Accurately weigh 6.13 mg of HSYA powder (MW: 612.53 g/mol ) using a calibrated analytical balance.
-
Dissolution: Add 100 µL of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear, yellow solution.
-
Sterilization (Optional): If needed, sterilize the solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in sterile, light-protecting microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Preparation of a 50 µM Final Working Solution in Cell Culture Media
-
Thawing: Retrieve one aliquot of the 100 mM HSYA stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Pre-warming: Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Dilution: Add the required volume of HSYA stock to the pre-warmed medium. To achieve a 50 µM final concentration from a 100 mM stock, the dilution factor is 1:2000.
-
Example: To make 10 mL of media, add 5 µL of the 100 mM stock solution.
-
-
Mixing Technique: Add the 5 µL of stock solution drop-by-drop into the 10 mL of medium while gently swirling the flask or tube. Do not add the medium to the concentrated stock.
-
Final Check: Invert the container several times to ensure homogeneity and visually inspect for any signs of precipitation against a light source.
-
Application: Use the freshly prepared medium immediately to treat your cells.
Visual Guides
Troubleshooting Workflow for HSYA Precipitation
The following diagram outlines a logical workflow for diagnosing and solving HSYA precipitation issues.
Caption: A flowchart for troubleshooting HSYA precipitation.
HSYA and the PI3K/Akt Signaling Pathway
HSYA exerts many of its biological effects, including anti-inflammatory and neuroprotective actions, by modulating key cellular signaling pathways. The PI3K/Akt pathway is one such target, which is critical for regulating cell survival, proliferation, and apoptosis.
Caption: HSYA modulates the PI3K/Akt signaling cascade.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 5. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
pH-dependent degradation of Hydroxysafflor Yellow A and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the pH-dependent degradation of Hydroxysafflor Yellow A (HSYA) and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its stability a concern?
A1: this compound (HSYA) is a water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. However, HSYA is notoriously unstable under certain conditions, particularly at different pH values, temperatures, and upon exposure to light. This instability can lead to degradation, loss of bioactivity, and the formation of potentially undesirable byproducts, posing a significant challenge for its formulation and therapeutic application.[1][2][3]
Q2: At what pH is this compound most unstable?
A2: this compound is particularly susceptible to degradation in neutral to alkaline conditions. Its stability follows an inverted V-shaped curve across the pH range of 1 to 14, with the most significant instability observed around pH 9.[2] Under strongly acidic or alkaline conditions, HSYA also undergoes degradation.[1]
Q3: What are the primary degradation products of HSYA?
A3: The degradation of HSYA yields different products depending on the pH of the solution.
-
Acidic to Neutral Conditions: In this range, degradation can lead to the formation of chalcones, flavones, and carbanion intermediates. One of the common degradation products identified is p-coumaric acid.
-
Moderately Alkaline Conditions (pH 7-9): Intramolecular nucleophilic attack leads to the formation of two isomeric degradation products.
-
Strongly Alkaline Conditions (pH 13): Under these conditions, the primary degradation products are flavones.
Q4: How can I prevent the degradation of HSYA in my experiments?
A4: Several strategies can be employed to minimize HSYA degradation:
-
pH Control: Maintaining the pH of the solution in the acidic range (ideally pH 3.0-5.0) can significantly improve stability.
-
Use of Stabilizers: Antioxidants such as ascorbic acid and chelating agents like ethylenediaminetetraacetic acid (EDTA) have been shown to improve the stability of HSYA.
-
Formulation Strategies: Encapsulating HSYA in delivery systems like solid lipid nanoparticles (SLNs) or self-nanoemulsifying drug delivery systems (SNEDDS) can protect it from degradative environmental factors.
-
Storage Conditions: HSYA solutions should be protected from light and stored at low temperatures to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of yellow color in HSYA solution. | Degradation of HSYA due to alkaline pH. | Adjust the pH of the solution to an acidic range (pH 3.0-5.0) using a suitable buffer. |
| Inconsistent results in bioactivity assays. | Degradation of HSYA during the experiment. | Prepare fresh HSYA solutions before each experiment. Incorporate stabilizers like ascorbic acid (0.1% w/v) into your solutions. |
| Precipitation or cloudiness in HSYA formulation. | Formation of insoluble degradation products. | Consider using a formulation strategy such as encapsulation in SLNs or SNEDDS to improve stability and solubility. |
| Low recovery of HSYA during extraction. | Degradation due to high temperature or alkaline conditions during the extraction process. | Use a low-temperature extraction method and maintain a slightly acidic pH during extraction and purification. |
Quantitative Data on HSYA Degradation
The degradation of this compound follows first-order kinetics. The stability of HSYA is significantly influenced by pH and temperature.
Table 1: Effect of pH on the Degradation of HSYA at 25°C
| pH | Stability |
| ≤ 3.0 | Relatively Stable |
| 3.0 - 5.0 | Most Stable Range |
| > 7.0 | Degradation Occurs |
| 9.0 | Most Unstable |
Table 2: Thermal Degradation of HSYA
| Temperature | Condition | Observation |
| > 60°C | Aqueous Solution | Degradation occurs. |
| 70-90°C | pH 3.0 and 5.0 | Follows first-order degradation kinetics. |
| 100°C | pH 8.0 Buffer | Proposed degradation pathways lead to the formation of p-coumaric acid and other products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for HSYA
This protocol outlines a general method for assessing the stability of HSYA and separating it from its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 403 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve HSYA in 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve HSYA in 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve HSYA in 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat solid HSYA at 105°C for 24 hours.
-
Photodegradation: Expose HSYA solution to direct sunlight for 8 hours.
-
Neutralization: After stress exposure (for acid and base hydrolysis), neutralize the samples to pH 7 before injection.
3. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of HSYA.
Protocol 2: Preparation of HSYA-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs to enhance the stability of HSYA using a warm microemulsion technique.
1. Materials:
-
Lipid: Glyceryl monostearate
-
Surfactant: Tween 80
-
Co-surfactant: Poloxamer 188
-
Aqueous Phase: Deionized water
-
HSYA
2. Preparation of the Oil Phase:
-
Melt the glyceryl monostearate at 75°C.
3. Preparation of the Aqueous Phase:
-
Dissolve Tween 80 and Poloxamer 188 in deionized water and heat to 75°C.
-
Dissolve HSYA in this hot aqueous surfactant solution.
4. Emulsification:
-
Add the hot aqueous phase to the melted lipid phase under high-speed stirring (e.g., 10,000 rpm) for 10 minutes to form a hot oil-in-water (o/w) emulsion.
5. Nanoparticle Formation:
-
Quickly disperse the hot emulsion into cold water (2-4°C) under gentle stirring.
-
The rapid cooling of the emulsion causes the lipid to solidify, forming HSYA-loaded SLNs.
6. Characterization:
-
Analyze the particle size, zeta potential, and encapsulation efficiency of the prepared SLNs.
Protocol 3: Preparation of HSYA Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol provides a general method for preparing a SNEDDS formulation to improve HSYA stability and oral bioavailability.
1. Component Selection:
-
Oil Phase: Select an oil in which HSYA has good solubility (e.g., Capryol 90).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Tween 20).
-
Co-surfactant: Select a co-surfactant to improve the emulsification process (e.g., PEG 200).
2. Formulation Development:
-
Prepare various formulations with different ratios of oil, surfactant, and co-surfactant.
-
Dissolve HSYA in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing until a clear and homogenous solution is obtained.
3. Self-Emulsification Assessment:
-
Add a small amount of the prepared SNEDDS formulation to a larger volume of water (e.g., 1 mL of SNEDDS to 250 mL of water) at 37°C with gentle agitation.
-
Observe the formation of a clear or slightly bluish nanoemulsion.
4. Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion.
Visualizations
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Light sensitivity of Hydroxysafflor Yellow A and proper handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and proper handling of Hydroxysafflor Yellow A (HSYA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its stability important?
This compound is a primary bioactive quinochalcone C-glycoside extracted from the safflower plant (Carthamus tinctorius L.). It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular protective effects. The stability of HSYA is crucial as its degradation can lead to a loss of therapeutic efficacy and the formation of potentially interfering byproducts in experimental assays.
Q2: Is this compound sensitive to light?
Yes, HSYA is known to be sensitive to light.[1][2][3] Exposure to various light sources, including sunlight, ultraviolet (UV) light, and even incandescent light, can accelerate its degradation.[1] Therefore, it is imperative to protect HSYA from light during storage and handling to maintain its integrity and biological activity.
Q3: What are the other factors that affect the stability of HSYA?
Besides light, the stability of HSYA is significantly influenced by:
-
Temperature: High temperatures can lead to the degradation of HSYA. It is reported to degrade readily at water temperatures greater than 60°C.[2]
-
pH: HSYA is susceptible to degradation in alkaline conditions, with the highest instability observed at pH 9. It is more stable in acidic to neutral pH ranges.
-
Presence of Metal Ions: The presence of ferric (Fe³⁺) and ferrous (Fe²⁺) ions can also accelerate the degradation of HSYA.
Q4: What are the known degradation products of HSYA?
Under various conditions, HSYA can degrade into several products. One of the commonly identified degradation products is p-coumaric acid. Under alkaline conditions, intramolecular nucleophilic attack and oxidation can lead to the formation of isomeric degradation products.
Q5: How should I properly store and handle HSYA in the laboratory?
To ensure the stability of HSYA, the following handling and storage procedures are recommended:
-
Storage: Store HSYA powder in a tightly sealed, opaque container in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C or freezing is advisable.
-
Solution Preparation: Prepare HSYA solutions fresh whenever possible. If stock solutions need to be prepared in advance, use a suitable solvent (e.g., DMSO, methanol (B129727), or ethanol) and store them in amber-colored vials or tubes wrapped in aluminum foil at -20°C or -80°C for short-term storage.
-
Handling: When working with HSYA solutions, minimize exposure to ambient light by working in a dimly lit area or by using protective coverings for your containers (e.g., aluminum foil). Avoid prolonged exposure to elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with HSYA | Degradation of HSYA due to improper storage or handling. | 1. Verify the storage conditions of your HSYA stock. 2. Prepare fresh solutions of HSYA for each experiment. 3. Protect HSYA solutions from light at all times. 4. Check the pH of your experimental buffer to ensure it is within the stable range for HSYA. |
| Loss of yellow color in HSYA solution | Degradation of the chromophore structure of HSYA. | This is a visual indicator of HSYA degradation. Discard the solution and prepare a fresh one, ensuring all handling and storage guidelines are followed. |
| Appearance of unknown peaks in HPLC analysis | Formation of HSYA degradation products. | 1. Confirm the identity of the HSYA peak using a standard. 2. Analyze a freshly prepared HSYA solution to see if the unknown peaks are present. 3. If the peaks appear over time, it confirms degradation. Implement stricter light and temperature protection measures. |
Quantitative Data on HSYA Stability
While qualitative data confirms the light sensitivity of HSYA, specific quantitative data on its photodegradation kinetics is limited in publicly available literature. One study indicated that HSYA did not degrade under light irradiation, while another reported a decrease in HSYA content when exposed to sunlight, UV, and incandescent light. This discrepancy highlights the need for controlled quantitative studies.
For comparative purposes, studies on other natural yellow pigments and chalcones provide insights into potential degradation rates. The stability of natural pigments is highly dependent on their chemical structure, the food matrix, pH, and the intensity and wavelength of light. For instance, some chalcone (B49325) derivatives have been shown to be more photostable than others, a property influenced by their substituents.
Table 1: Summary of Factors Affecting HSYA Stability
| Factor | Condition | Effect on HSYA Stability | Reference |
| Light | Sunlight, UV, Incandescent Light | Accelerates degradation | |
| Temperature | > 60°C | Accelerates degradation | |
| pH | Alkaline (especially pH 9) | Accelerates degradation | |
| Metal Ions | Fe³⁺, Fe²⁺ | Accelerates degradation |
Experimental Protocols
Protocol for Assessing the Photostability of this compound
This protocol outlines a general procedure for determining the photodegradation of HSYA under controlled laboratory conditions.
1. Materials and Reagents:
-
This compound (HSYA) powder
-
HPLC-grade methanol (or other suitable solvent)
-
Amber glass vials
-
Clear glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (providing controlled UVA and visible light, as per ICH Q1B guidelines)
-
HPLC system with a DAD or MS detector
2. Experimental Workflow:
Caption: Workflow for HSYA photostability assessment.
3. HPLC Method for HSYA Quantification:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is often used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 403 nm (the maximum absorption wavelength of HSYA)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Data Analysis:
-
Calculate the percentage of HSYA remaining at each time point relative to the initial concentration (t=0).
-
Compare the degradation in the light-exposed samples to the dark control to isolate the effect of light.
-
If sufficient degradation is observed, the data can be fitted to a kinetic model (e.g., first-order kinetics) to determine the degradation rate constant.
Signaling Pathways Modulated by HSYA
HSYA has been shown to modulate several key signaling pathways involved in its therapeutic effects. Understanding these pathways is crucial for researchers investigating its mechanism of action.
1. PI3K/Akt/mTOR Signaling Pathway:
This pathway is central to cell survival, proliferation, and growth. HSYA has been reported to influence this pathway in various cell types.
Caption: HSYA's influence on the PI3K/Akt/mTOR pathway.
2. NF-κB Signaling Pathway:
The NF-κB pathway is a key regulator of inflammation. HSYA has demonstrated anti-inflammatory effects by modulating this pathway.
Caption: HSYA's inhibition of the NF-κB inflammatory pathway.
References
Technical Support Center: Purification of Hydroxysafflor Yellow A
Welcome to the technical support center for the isolation and purification of Hydroxysafflor Yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound (HSYA)?
A1: The primary challenges in purifying HSYA stem from its chemical instability and the complexity of the initial plant extract. HSYA is a C-glycosyl quinochalcone that is sensitive to heat, light, and alkaline conditions, which can lead to degradation.[1] It is highly soluble in water but sparingly soluble in many organic solvents, which can complicate certain purification steps.[1][2] Additionally, crude extracts from safflower contain numerous other compounds, including other flavonoids and pigments, which can be difficult to separate from HSYA.[3]
Q2: What purity level of HSYA can I realistically expect to achieve?
A2: The achievable purity of HSYA depends on the chosen purification strategy. With a multi-step approach combining techniques like macroporous resin chromatography and preparative high-performance liquid chromatography (prep-HPLC), it is possible to obtain HSYA with a purity exceeding 98%.[3] Some optimized methods have even reported purities as high as 99.8%.
Q3: What are the most common impurities found with HSYA?
A3: Common impurities include other flavonoids from safflower, such as anhydrosafflor yellow B (anhydro-SYB), and various polar compounds from the crude extract. Degradation products of HSYA formed during extraction and purification due to exposure to heat, light, or non-neutral pH can also be significant impurities.
Q4: How can I minimize the degradation of HSYA during purification?
A4: To minimize degradation, it is crucial to work at moderate temperatures (ideally below 60°C), protect the sample from direct light, and maintain a slightly acidic to neutral pH. Freeze-drying (lyophilization) is often preferred over heat-based drying methods to obtain the final purified powder.
Troubleshooting Guides
Macroporous Resin Chromatography
Q1: My HSYA is not binding efficiently to the macroporous resin column. What could be the issue?
A1: Low binding efficiency can be due to several factors:
-
Incorrect Resin Choice: The polarity of the resin is critical. For HSYA, weakly polar or non-polar resins are generally more effective.
-
Flow Rate is Too High: A high flow rate during sample loading can reduce the contact time between HSYA and the resin, leading to poor adsorption. Try reducing the flow rate.
-
Inappropriate pH of the Sample Solution: The pH of the crude extract solution can affect the adsorption capacity. It is advisable to adjust the pH to a slightly acidic condition (e.g., pH 4-5) to enhance binding.
-
Resin Fouling: If the resin has been used previously, it might be fouled with irreversibly bound impurities. Ensure the resin is thoroughly regenerated before use.
Q2: I am experiencing low recovery of HSYA during the elution step. How can I improve this?
A2: Low recovery during elution is a common issue. Consider the following:
-
Inadequate Elution Solvent: The polarity and concentration of the elution solvent are key. For HSYA, a gradient of ethanol (B145695) in water is typically used. If recovery is low, you may need to increase the ethanol concentration in your elution buffer.
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of the elution solvent to completely desorb the HSYA from the resin. Monitoring the eluate with a UV detector can help determine when all the HSYA has been eluted.
-
Strong Irreversible Adsorption: Some HSYA may bind irreversibly to the resin, especially if the resin is not well-suited for the separation.
Q3: The purity of my HSYA after macroporous resin chromatography is still low. What can I do?
A3: Macroporous resin chromatography is often a preliminary purification step. To improve purity:
-
Optimize the Washing Step: Before eluting the HSYA, use a washing step with a low concentration of organic solvent (e.g., 5-10% ethanol in water) to remove more weakly bound impurities.
-
Implement Gradient Elution: Instead of a single-step elution, use a gradient of increasing ethanol concentration. This can help to separate HSYA from other compounds that have different affinities for the resin.
-
Add a Subsequent Purification Step: For high-purity HSYA, it is often necessary to follow macroporous resin chromatography with a high-resolution technique like preparative HPLC.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Q1: I am observing broad or tailing peaks for HSYA in my prep-HPLC chromatogram. What is the cause and how can I fix it?
A1: Poor peak shape in prep-HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column is a common cause of peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical. For HSYA, a mobile phase of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is often used to improve peak shape. Ensure the mobile phase is well-mixed and degassed.
-
Column Degradation: The stationary phase of the column can degrade over time, especially if exposed to harsh conditions. This can lead to poor peak shape. If the column is old or has been used extensively, it may need to be replaced.
-
Secondary Interactions: HSYA may have secondary interactions with the stationary phase, leading to tailing. Modifying the mobile phase, such as adjusting the pH or adding a different modifier, can help to reduce these interactions.
Q2: The resolution between HSYA and a closely eluting impurity is poor. How can I improve the separation?
A2: To improve resolution in prep-HPLC:
-
Optimize the Gradient: A shallower gradient around the elution time of HSYA can increase the separation between closely eluting peaks.
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, using a column with a different stationary phase chemistry may provide the necessary selectivity.
-
Reduce the Flow Rate: Lowering the flow rate can improve resolution, but it will also increase the run time.
-
Decrease the Particle Size of the Stationary Phase: Columns with smaller particle sizes offer higher efficiency and better resolution, but at the expense of higher backpressure.
Q3: My recovery of HSYA from the prep-HPLC is low. What are the possible reasons?
A3: Low recovery can be due to:
-
Degradation on the Column: HSYA's instability can lead to degradation during the separation process. Ensure the mobile phase pH is not too high and consider if the run time can be shortened.
-
Irreversible Adsorption: Some of the HSYA may be irreversibly adsorbed onto the column. This can be more of an issue with older or degraded columns.
-
Inefficient Fraction Collection: The settings for fraction collection may not be optimized. Ensure the collection window is set correctly to capture the entire HSYA peak.
Data on Purification Methods for this compound
| Purification Method | Purity Achieved | Recovery/Yield | Throughput | Reference |
| Macroporous Resin (D101) + Prep-HPLC | >98% | Not specified | Moderate | |
| Macroporous Resin (HZ801) + Sephadex LH-20 | 99.8% | 62.7% | High | |
| Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) | 100% | Not specified | Moderate | |
| DMSO Extraction and Precipitation | High Yield (14.56%) | High | High |
Note: The purity and yield are highly dependent on the specific experimental conditions and the quality of the starting material.
Experimental Protocols
Protocol 1: Purification of HSYA using Macroporous Resin Chromatography
1. Resin Pre-treatment and Packing: a. Select a suitable macroporous resin (e.g., HZ801, D101, or AB-8). b. Soak the resin in ethanol for 24 hours to remove any residual monomers. c. Wash the resin thoroughly with deionized water until no ethanol is detected. d. Pack the resin into a glass column, ensuring there are no air bubbles.
2. Column Equilibration: a. Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water at a flow rate of 1-2 BV/h.
3. Sample Loading: a. Dissolve the crude HSYA extract in deionized water and adjust the pH to approximately 4-5. b. Filter the sample solution to remove any particulate matter. c. Load the filtered sample onto the equilibrated column at a flow rate of 1-2 BV/h.
4. Washing: a. After loading, wash the column with 2-3 BV of deionized water to remove unbound impurities. b. Further wash the column with 2-3 BV of 5-10% ethanol in water to remove weakly adsorbed impurities.
5. Elution: a. Elute the bound HSYA using a stepwise or linear gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). b. Collect fractions and monitor the HSYA content using UV-Vis spectroscopy at ~403 nm or by HPLC.
6. Resin Regeneration: a. After elution, wash the resin with a high concentration of ethanol (e.g., 95%) to remove any remaining compounds. b. Subsequently, wash with a dilute acid solution (e.g., 1% HCl) followed by a dilute base solution (e.g., 1% NaOH) to remove strongly bound impurities. c. Finally, wash the resin with deionized water until the pH is neutral. The resin is now ready for reuse.
Protocol 2: High-Purity HSYA Purification by Preparative HPLC
1. System Preparation: a. Use a preparative HPLC system equipped with a suitable C18 column. b. Prepare the mobile phases: Phase A (e.g., water with 0.1% formic acid) and Phase B (e.g., acetonitrile with 0.1% formic acid). c. Degas the mobile phases thoroughly.
2. Column Equilibration: a. Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
3. Sample Preparation and Injection: a. Dissolve the partially purified HSYA (e.g., from macroporous resin chromatography) in the initial mobile phase. b. Filter the sample through a 0.45 µm filter. c. Inject the sample onto the column.
4. Chromatographic Separation and Fraction Collection: a. Run a suitable gradient program to separate HSYA from impurities. An example gradient could be: 10-30% B over 40 minutes. b. Monitor the elution profile at 403 nm. c. Set the fraction collector to collect the peak corresponding to HSYA.
5. Post-run and Sample Recovery: a. After the run, wash the column with a high concentration of the organic phase to remove any strongly retained compounds. b. Combine the collected fractions containing pure HSYA. c. Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain pure HSYA powder.
Visualization of Purification Workflows
Caption: A typical multi-step workflow for the high-purity isolation of this compound.
Caption: A logical workflow for troubleshooting common issues during HSYA purification.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS Analysis of Hydroxysafflor Yellow A
Welcome to the technical support center for the LC-MS analysis of Hydroxysafflor Yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of LC-MS analysis of this compound?
A1: A matrix effect is the alteration of the ionization efficiency of this compound (HSYA) by co-eluting, interfering compounds present in the sample matrix.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest (HSYA), such as proteins, lipids, salts, and other endogenous compounds from biological fluids like plasma or urine.[1] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the MS signal, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4]
Q2: What causes ion suppression or enhancement for HSYA?
A2: Ion suppression or enhancement for HSYA is primarily caused by competition with co-eluting matrix components in the ion source of the mass spectrometer. In electrospray ionization (ESI), which is commonly used for HSYA, a finite number of charges are available on the droplets. If other compounds are present at the same time as HSYA, they can compete for these charges, leading to a reduced signal for HSYA (ion suppression). Other proposed mechanisms include changes in the physical properties of the droplets (viscosity, surface tension) caused by matrix components, which can hinder the efficient formation of gas-phase ions.
Q3: How can I determine if my HSYA analysis is affected by matrix effects?
A3: There are several methods to assess matrix effects. A common qualitative method is post-column infusion , where a constant flow of HSYA standard is introduced into the mobile phase after the analytical column. Injection of an extracted blank matrix sample will show a dip or a rise in the HSYA signal if ion suppression or enhancement occurs at specific retention times. A widely accepted quantitative method is the post-extraction spike technique, which compares the peak response of HSYA in a pre-extracted blank matrix with its response in a neat solvent.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for HSYA necessary to correct for matrix effects?
A4: While not strictly mandatory in all cases, a stable isotope-labeled internal standard is the most effective tool for compensating for matrix effects. A SIL-IS is chemically identical to HSYA but has a different mass. It will co-elute with HSYA and experience nearly identical ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in mimicking the matrix effect on HSYA must be thoroughly validated.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of HSYA that may be related to matrix effects.
| Observed Problem | Potential Cause (Matrix Effect Related) | Recommended Troubleshooting Steps |
| Poor reproducibility of HSYA peak areas between samples. | Variable ion suppression or enhancement across different samples due to inconsistent matrix composition. | 1. Improve Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. For HSYA in urine, SPE has been shown to be effective. 2. Use an appropriate Internal Standard: Incorporate a stable isotope-labeled HSYA or a validated structural analog to normalize the response. 3. Optimize Chromatography: Adjust the gradient, mobile phase, or column chemistry to better separate HSYA from matrix interferences. |
| HSYA signal is lower than expected or below the limit of quantification (LOQ). | Significant ion suppression from co-eluting endogenous compounds, such as phospholipids (B1166683) in plasma. | 1. Check for Phospholipid Co-elution: In plasma samples, phospholipids are a common cause of suppression. Use a phospholipid removal plate or modify the chromatographic gradient to elute them separately from HSYA. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby lessening the matrix effect. However, ensure the diluted HSYA concentration remains within the instrument's linear range. 3. Modify Ion Source Parameters: Optimize ion source settings (e.g., temperature, gas flows) to potentially improve HSYA ionization efficiency in the presence of the matrix. |
| Inconsistent calibration curve linearity (especially in matrix-matched calibrants). | The matrix effect is not uniform across the concentration range (concentration-dependent matrix effect). | 1. Assess Matrix Effect at Low and High Concentrations: Use the post-extraction spike method at both low and high QC levels to check for concentration dependency. 2. Narrow the Calibration Range: If the effect is significant at the extremes, narrowing the calibration range may be necessary. 3. Use a Different Calibration Strategy: Consider using standard addition for particularly complex matrices where matrix-matched calibrants are not effective. |
| Peak shape for HSYA is poor (e.g., tailing, fronting) in biological samples but not in neat standards. | High concentrations of matrix components are overloading the column or interfering with the analyte's interaction with the stationary phase. | 1. Enhance Sample Preparation: A more rigorous sample cleanup is required to reduce the overall load of matrix components being injected. 2. Use a Divert Valve: Program a divert valve to send the highly polar, early-eluting matrix components to waste instead of the ion source. This technique has been successfully used in HSYA analysis. |
Quantitative Data on Matrix Effects
| Analyte | Concentration Level | Matrix Source | Matrix Factor (MF) | IS Normalized MF | CV (%) | Acceptable Range |
| HSYA | Low QC (5 ng/mL) | Human Plasma Lot 1 | 0.78 | 0.99 | 3.5 | 0.85 - 1.15 |
| HSYA | Low QC (5 ng/mL) | Human Plasma Lot 2 | 0.81 | 1.02 | ||
| HSYA | Low QC (5 ng/mL) | Human Plasma Lot 3 | 0.75 | 0.97 | ||
| HSYA | High QC (800 ng/mL) | Human Plasma Lot 1 | 0.85 | 1.01 | 2.8 | 0.85 - 1.15 |
| HSYA | High QC (800 ng/mL) | Human Plasma Lot 2 | 0.88 | 1.03 | ||
| HSYA | High QC (800 ng/mL) | Human Plasma Lot 3 | 0.83 | 0.99 |
This table is for illustrative purposes to demonstrate data presentation.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to quantitatively evaluate the matrix effect for this compound in a biological matrix (e.g., human plasma).
Objective: To determine the extent of ion suppression or enhancement on HSYA and its internal standard (IS) caused by the sample matrix.
Materials:
-
Blank biological matrix (at least 6 different lots/sources)
-
HSYA analytical standard stock solution
-
Internal Standard (IS) stock solution
-
Mobile phase and reconstitution solvent
-
All necessary reagents and equipment for the validated sample extraction procedure (e.g., SPE cartridges, solvents for protein precipitation).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean tube, add a known amount of HSYA and IS standard solution. Evaporate to dryness (if applicable) and reconstitute in the final mobile phase/reconstitution solvent. This represents 100% response without matrix.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. Before the final evaporation step (or in the final extract solution), spike the same known amount of HSYA and IS standard solution as in Set A.
-
Set C (Matrix Blank): Process blank biological matrix samples through the entire extraction procedure without adding HSYA or IS. This is to ensure there are no interfering peaks from the matrix itself.
-
-
Analysis:
-
Inject all three sets of samples into the LC-MS system.
-
Acquire the data and integrate the peak areas for HSYA and the IS for Sets A and B.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the MF for both HSYA and the IS. An MF < 1 indicates suppression; > 1 indicates enhancement.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of HSYA) / (MF of the IS)
-
-
Coefficient of Variation (CV):
-
Calculate the CV of the IS-Normalized MF across at least six different lots of the biological matrix. The CV should typically be ≤15%.
-
-
Acceptance Criteria: The IS-Normalized Matrix Factor should be close to 1 (typically within a range of 0.85 to 1.15), and the CV across different matrix lots should be ≤15%. This indicates that the chosen internal standard effectively tracks and corrects for the matrix effect.
Visualizations
Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a logical workflow for identifying, quantifying, and mitigating matrix effects during LC-MS method development for HSYA.
Caption: A workflow for the systematic identification and mitigation of matrix effects.
References
Validation & Comparative
A Comparative Analysis of Hydroxysafflor Yellow A and Safflor Yellow B: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent bioactive compounds derived from Safflower (Carthamus tinctorius L.): Hydroxysafflor Yellow A (HSYA) and Safflor Yellow B (SYB). This document delves into their chemical properties, comparative biological activities supported by experimental data, and the underlying signaling pathways.
Chemical and Physical Properties
Both this compound (HSYA) and Safflor Yellow B (SYB) are chalcone (B49325) C-glycosides, contributing to the yellow pigmentation of safflower petals.[1] While they share a common structural backbone, their molecular formulas and weights differ, which may influence their bioavailability and pharmacological activity.
| Property | This compound (HSYA) | Safflor Yellow B (SYB) |
| Molecular Formula | C27H32O16 | C48H54O27 |
| Molecular Weight | 612.53 g/mol | 1062.9 g/mol |
| Chemical Structure | A C-glucosyl quinochalcone.[2] | A more complex chalcone derivative. |
Comparative Biological Activities
HSYA and SYB are recognized for their significant roles in promoting blood circulation and possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4]
Antioxidant Activity
HSYA has demonstrated superior antioxidant capacity compared to its related compound, Safflor Yellow A (SYA), which shares structural similarities with SYB. A study by Bacchetti et al. (2020) provided quantitative data from various antioxidant assays, highlighting the potent free-radical scavenging ability of HSYA.
| Antioxidant Assay | This compound (HSYA) | Safflor Yellow A (SYA) | Reference |
| Trolox Index | 3.8 ± 0.1 | 1.3 ± 0.1 | [Bacchetti et al., 2020] |
| DPPH IC50 (μg/mL) | 10.2 ± 0.8 | 15.1 ± 1.2 | [Bacchetti et al., 2020] |
| DPPH EC50 (μg/mL) | 18.5 ± 1.5 | 27.5 ± 2.3 | [Bacchetti et al., 2020] |
Anti-inflammatory Activity
Both HSYA and SYB exhibit potent anti-inflammatory effects by modulating key signaling pathways. HSYA has been shown to inhibit the production of pro-inflammatory cytokines by targeting the NF-κB, MAPK, and JAK2/STAT3 signaling pathways.[1] Safflor Yellow, which contains SYB, has been found to exert its anti-inflammatory effects through the TLR4/p38/JNK/NF-κB and AMPK/NF-κB pathways. Direct quantitative comparisons of the anti-inflammatory potency (e.g., IC50 values) between pure HSYA and SYB are limited in the current literature.
Neuroprotective Effects
Signaling Pathways
The biological activities of HSYA and SYB are mediated through the modulation of distinct and overlapping signaling cascades.
This compound (HSYA) Signaling Pathways
HSYA exerts its anti-inflammatory and neuroprotective effects by influencing multiple signaling pathways. The diagram below illustrates the key pathways modulated by HSYA.
References
- 1. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Tenuigenin Exhibit Neuroprotection Effects Against Focal Cerebral Ischemia Via Differential Regulation of JAK2/STAT3 and SOCS3 Signaling Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Unveiling the Neuroprotective Potential of Hydroxysafflor Yellow A: A Comparative Analysis Across Animal Models
For Immediate Release
A growing body of preclinical evidence highlights the significant neuroprotective capabilities of Hydroxysafflor yellow A (HSYA), a primary active component derived from the safflower plant (Carthamus tinctorius). This guide offers a comprehensive comparison of HSYA's efficacy across various animal models of neurological disorders, including ischemic stroke, Parkinson's disease, traumatic brain injury, and Alzheimer's disease-related pathologies. The data presented herein, supported by detailed experimental protocols and mechanistic pathway visualizations, is intended to inform and guide researchers, scientists, and drug development professionals in the evaluation of HSYA as a promising therapeutic candidate.
Comparative Efficacy of HSYA in Neurodegenerative and Injury Models
This compound has demonstrated consistent neuroprotective effects across multiple validated animal models. Its therapeutic benefits are primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. The following tables summarize the quantitative outcomes of HSYA treatment in key preclinical studies.
Ischemic Stroke Models
The most extensively studied application of HSYA is in the context of cerebral ischemia-reperfusion injury, commonly modeled by middle cerebral artery occlusion (MCAO) in rodents.
| Animal Model | HSYA Dosage & Route | Key Outcomes | Reference |
| MCAO Rats | 3.0 and 6.0 mg/kg, sublingual vein injection | Significantly decreased neurological deficit scores and reduced infarct area.[1] | Chen L. et al., 2013 |
| MCAO Rats | 2, 4, and 8 mg/kg, i.v. | Dose-dependently reduced neurological deficit scores and infarct volume.[2] | Wei et al., 2005 |
| MCAO Rats | 4, 8, and 16 mg/kg, common carotid artery injection | Dose-dependently improved neurological function, reduced cerebral edema and infarct volume within a 3-hour therapeutic window. | Yu et al., 2017 |
| MCAO Mice | Not Specified | Significantly down-regulated TLR4 expression, alleviated cerebral infarction and inflammatory neuronal damage. | Yang et al., 2015 |
Parkinson's Disease Models
In models of Parkinson's disease, HSYA has shown the ability to protect dopaminergic neurons and improve motor function.
| Animal Model | HSYA Dosage & Route | Key Outcomes | Reference |
| 6-OHDA Rats | 2 and 8 mg/kg, caudal vein injection for 4 weeks | Significantly attenuated apomorphine-induced rotations and protected against the loss of tyrosine hydroxylase-positive cells.[3] | Wang et al., 2013 |
| 6-OHDA Mice | 2, 4, and 8 mg/kg | Significantly reduced apomorphine-induced rotations (from 122.5 to 47.2 rotations at 8 mg/kg) and reduced inflammatory and apoptotic markers. | Li et al., 2020 |
Traumatic Brain Injury (TBI) Models
Studies using traumatic brain injury models indicate that HSYA can mitigate secondary injury cascades.
| Animal Model | HSYA Dosage & Route | Key Outcomes | Reference |
| TBI Rats (CCI) | Not specified | Alleviated modified Neurological Severity Score (mNSS) and foot fault rate; reduced inflammatory cell infiltration.[4] | Hu et al., 2023 |
| TBI Rats | 4 mg/kg, i.v. | Reduced contusion volume by 59.2%; increased mitochondrial ATPase activities and SOD activity; decreased MDA content.[5] | Bie et al., 2010 |
| TBI Rats (CCI) | 30 mg/kg | Attenuated blood-brain barrier permeability by increasing tight junction proteins; suppressed pro-inflammatory factors (IL-1β, IL-6, TNF-α). | Xu et al., 2021 |
Alzheimer's Disease-Related Models
While research in established transgenic Alzheimer's models is emerging, initial studies show HSYA can counteract key pathological features.
| Animal Model/System | HSYA Dosage & Route | Key Outcomes | Reference |
| Homocysteine-induced AD-like pathology in rats | 6 mg/kg/day, i.p. for 2 weeks | Significantly attenuated Aβ accumulation, improved synaptic function, and reversed cognitive impairment. | Huang et al., 2013 |
| Aβ1-42-induced neuroinflammation in BV-2 microglial cells | Not specified | Inhibited the activation of the TLR4/NF-κB pathway by upregulating TREM2, switching microglia to an anti-inflammatory phenotype. | Wang et al., 2022 |
| Aβ-induced neurotoxicity in PC12 cells | 20, 40, and 80 µM pretreatment | Reversed decreases in cell viability, glutathione (B108866) levels, and mitochondrial membrane potential caused by Aβ. | Shi et al., 2013 |
Mechanistic Insights: Key Signaling Pathways
The neuroprotective effects of HSYA are mediated through the modulation of several critical signaling pathways. Below are diagrams illustrating the proposed mechanisms of action.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a standard procedure to induce focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A 4-0 nylon monofilament suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture remains in place for a specified duration (typically 90-120 minutes) to induce ischemia. For reperfusion models, the suture is then withdrawn.
-
HSYA Administration: HSYA, dissolved in saline, is administered intravenously or via the carotid artery at the indicated doses and time points relative to the ischemic event.
-
Post-operative Care: Animals are monitored during recovery and receive soft food and water ad libitum.
Neurological Deficit Scoring
Neurological function post-MCAO is assessed using a standardized scoring system. A common 5-point scale is as follows:
-
0: No observable neurological deficit.
-
1: Forelimb flexion on the contralateral side.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling toward the contralateral side.
-
4: Spontaneous circling or barrel rolling.
Infarct Volume Measurement (TTC Staining)
-
Brain Extraction: 24 hours post-MCAO, rats are euthanized, and their brains are rapidly removed and placed in cold saline.
-
Slicing: The brain is sectioned into 2 mm coronal slices.
-
Staining: Slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 15-30 minutes in the dark.
-
Fixation: Slices are then fixed in 10% formalin.
-
Image Analysis: Viable tissue stains red, while the infarcted tissue remains white. The slices are photographed, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
This model induces the degeneration of dopaminergic neurons.
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.
-
Injection: A small burr hole is drilled in the skull over the target area (e.g., medial forebrain bundle or striatum). 6-hydroxydopamine (typically 8-16 µg in ascorbate-saline) is unilaterally injected using a microsyringe.
-
HSYA Treatment: HSYA is administered systemically (e.g., via tail vein injection) daily for a specified period (e.g., 4 weeks).
-
Behavioral Assessment: Apomorphine-induced rotational behavior is measured to assess the extent of the dopaminergic lesion. The number of full contralateral turns over a set period is recorded.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
The CCI model produces a reproducible cortical contusion.
-
Animal Preparation: Rats are anesthetized, and the head is fixed in a stereotaxic frame. A craniotomy is performed over the desired cortical region.
-
Impact Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura at a defined velocity and depth.
-
HSYA Administration: HSYA is administered, typically intravenously, at specified times before or after the injury.
-
Outcome Measures: Neurological severity is assessed using scales like the modified Neurological Severity Score (mNSS). Brains are collected for analysis of contusion volume, edema, and biomarker expression.
Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt Pathway)
-
Tissue Lysis: Brain tissue from the region of interest is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, PI3K) overnight at 4°C.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion
The compiled data strongly supports the neuroprotective efficacy of this compound in animal models of acute neurological injury and chronic neurodegenerative diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, apoptosis, and oxidative stress, positions HSYA as a compelling candidate for further translational research. The detailed protocols provided herein are intended to facilitate the standardization of future studies, enabling more direct comparisons and accelerating the potential clinical development of this promising natural compound.
References
- 1. This compound protects rat brains against ischemia-reperfusion injury by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Neuroprotective Effect by Reducing Aβ Toxicity Through Inhibiting Endoplasmic Reticulum Stress in Oxygen-Glucose Deprivation/Reperfusion Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts antioxidant effects in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics reveals the effects of this compound on neurogenesis and axon regeneration after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the experimental traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Comparative Analysis of Efficacy in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside derived from the dried flowers of Carthamus tinctorius L. (safflower), is a prominent compound in traditional Chinese medicine (TCM). Renowned for its efficacy in promoting blood circulation and removing blood stasis, HSYA has garnered significant attention for its potential therapeutic applications in cardiovascular and cerebrovascular diseases. This guide provides an objective comparison of HSYA's performance against other traditional Chinese medicine extracts, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this potent bioactive molecule.
Efficacy of HSYA in Neuroprotection
HSYA has demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia. Its efficacy is often compared with other TCM extracts known for their neuroprotective properties.
Comparative Data on Neuroprotective Effects
| Compound/Extract | Model | Dosage | Key Findings | Reference |
| This compound (HSYA) | MCAO Rats | 8 mg/kg | Significantly reduced neurological deficit scores, cerebral edema, and infarct volume.[1] | [1] |
| HSYA + Tenuigenin | MCAO Rats | HSYA (8 mg/kg) + TEN (6 mg/kg) | Synergistically improved motor and cognitive function, and reduced infarct volume and cerebral edema.[2] | [2] |
| Ginsenoside Rb1 | MCAO Rats | 10-50 mg/kg | Significantly reduced infarct volume and improved long-term neurological outcomes.[3] | |
| Ginsenoside Rg3 | MCAO Rats | Not Specified | Decreased infarct volume to 57% of the vehicle-treated group. | |
| Gastrodin (B1674634) | MCAO Mice | Not Specified | Significantly improved neural function, reduced infarct volume and apoptosis when administered one day after ischemic injury. |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Rat Model
The MCAO model is a standard preclinical model for inducing focal cerebral ischemia to evaluate the efficacy of neuroprotective agents.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA through an incision in the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-reperfusion using a scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
Experimental workflow for the MCAO model.
Signaling Pathways in HSYA-Mediated Neuroprotection
HSYA exerts its neuroprotective effects through multiple signaling pathways, including the JAK2/STAT3 and NLRP3 inflammasome pathways.
HSYA inhibits the JAK2/STAT3 signaling pathway.
HSYA has been shown to inhibit the activation of the JAK2/STAT3 signaling pathway, which is involved in inflammatory responses and apoptosis following cerebral ischemia. By downregulating the phosphorylation of JAK2 and STAT3, HSYA helps to mitigate neuronal damage.
HSYA inhibits the NLRP3 inflammasome and pyroptosis.
Furthermore, HSYA can inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated by danger-associated molecular patterns (DAMPs) released during ischemia, triggers pyroptosis, a pro-inflammatory form of cell death. By suppressing the NLRP3 inflammasome, HSYA reduces the release of inflammatory cytokines such as IL-1β and subsequent neuronal death.
Anti-inflammatory Effects of HSYA
Chronic inflammation is a key pathological feature of many diseases. HSYA exhibits potent anti-inflammatory properties, which have been compared to other well-known anti-inflammatory TCM extracts.
Comparative Data on Anti-inflammatory Effects
| Compound/Extract | Model | Key Findings | Reference |
| This compound (HSYA) | MCAO/R Rats | Suppressed the release of IL-1β and IL-18 inflammatory factors in serum. | |
| Salvia miltiorrhiza (Danshen) Extract | AMI Rats | Significantly decreased the levels of IL-6 and TNF-α, and increased the level of IL-10. | |
| Baicalin | LPS-stimulated THP-1 cells | Inhibited IL-6 production with an IC50 value of 578 µg/mL. | |
| Baicalein | LPS-stimulated THP-1 cells | Inhibited IL-6 production with an IC50 value of 88 µg/mL. | |
| Wogonin | LPS-activated RAW264.7 macrophages | Potently inhibited the gene expression of iNOS and COX-2. |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines a general method for assessing the anti-inflammatory effects of TCM extracts on cultured macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the TCM extract for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Measurement of Inflammatory Mediators: After a set incubation period (e.g., 24 hours), the cell supernatant is collected. The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) are quantified using methods like the Griess assay and ELISA.
-
Data Analysis: The inhibitory effect of the extract is calculated, and the IC50 value (the concentration required to inhibit 50% of the inflammatory response) is determined.
Anticoagulant and Antiplatelet Efficacy of HSYA
HSYA is traditionally used to improve blood circulation, and modern studies have confirmed its anticoagulant and antiplatelet activities.
Comparative Data on Anticoagulant and Antiplatelet Effects
| Compound/Extract | Assay | Key Findings | Reference |
| This compound (HSYA) | Antiplatelet & Anticoagulation | Played a direct role in activating blood circulation. | |
| Anhydrosafflor Yellow B (ASYB) | Antiplatelet & Anticoagulation | Also played a direct role in activating blood circulation, with varying degrees of contribution in different herb pairs compared to HSYA. | |
| Salvia miltiorrhiza (Danshen) | In vivo (Rats) with Warfarin | Can increase the bioavailability of warfarin, potentially leading to over-anticoagulation. | |
| Ligusticum chuanxiong (Chuanxiong) Extract | In vitro | Exhibits anticoagulant effects and inhibits platelet aggregation. |
Experimental Protocol: Antiplatelet Aggregation Assay
-
Blood Collection: Blood is drawn from healthy volunteers and anticoagulated with sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.
-
Assay: The PRP is incubated with different concentrations of the test compound. Platelet aggregation is then induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid (AA).
-
Measurement: The change in light transmittance through the PRP suspension is measured using an aggregometer to quantify the extent of platelet aggregation.
-
Data Analysis: The percentage inhibition of platelet aggregation by the test compound is calculated.
Conclusion
This compound exhibits a wide range of pharmacological activities, with particularly strong evidence for its neuroprotective, anti-inflammatory, and anticoagulant effects. Comparative data, both direct and indirect, suggest that HSYA's efficacy is comparable, and in some aspects potentially synergistic, with other well-established traditional Chinese medicine extracts. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the therapeutic potential of HSYA. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy of HSYA against other TCM extracts for specific clinical indications.
References
- 1. Exploring the Mechanism of Chuanxiong Rhizoma against Thrombosis Based on Network Pharmacology, Molecular Docking and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of a novel gastrodin derivative against ischemic brain injury: involvement of peroxiredoxin and TLR4 signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Anti-Cancer Effects of Hydroxysafflor Yellow A: An Examination of Reproducibility
An objective analysis of the experimental data surrounding Hydroxysafflor Yellow A (HSYA) reveals a generally consistent, yet nuanced, landscape of its anti-cancer properties in preclinical settings. While the compound demonstrates broad efficacy across a range of cancer cell lines, the reproducibility of its specific effects can be influenced by experimental conditions. This guide provides a comparative overview of key findings, detailed experimental protocols, and the signaling pathways implicated in HSYA's mechanism of action.
This compound (HSYA), a primary active component extracted from the safflower (Carthamus tinctorius L.), has garnered significant attention for its therapeutic potential in various diseases, including cancer.[1][2][3][4][5] In vitro studies have consistently demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress the migration and invasion of cancer cells. However, a closer examination of the literature indicates that the magnitude of these effects and the underlying molecular mechanisms can vary, underscoring the importance of standardized experimental protocols for reproducible outcomes.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the in vitro anti-cancer effects of HSYA, with a focus on data reproducibility. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing the key signaling pathways, this document serves as a valuable resource for evaluating the existing evidence and designing future studies.
Comparative Analysis of HSYA's Anti-Cancer Efficacy
The anti-proliferative activity of HSYA has been evaluated against a variety of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The tables below summarize the IC50 values of HSYA in different cancer cell lines as reported in various studies. This comparative data highlights the differential sensitivity of cancer cells to HSYA and provides a basis for assessing the reproducibility of its cytotoxic effects.
Table 1: Comparative IC50 Values of HSYA in Different Cancer Cell Lines
| Cancer Type | Cell Line | HSYA Concentration (µM) | Incubation Time (h) | Assay | Reference |
| Liver Cancer | HepG2 | Concentration-dependent inhibition | Not specified | MTT | |
| HepG2 | Not specified | Not specified | Not specified | ||
| Breast Cancer | MCF-7 | Dose-dependent inhibition | Not specified | MTT | |
| MCF-7 | Not specified | Not specified | Not specified | ||
| Lung Cancer | A549 | 5, 10, 20 | 48 | Not specified | |
| H1299 | 5, 10, 20 | 48 | Not specified | ||
| Colorectal Cancer | HCT116 | 25, 50, 100 | 48 | Cell Viability Assay | |
| Gastric Cancer | BGC-823 | 100 | Not specified | MTT |
Table 2: Effects of HSYA on Apoptosis and Cell Migration
| Cancer Type | Cell Line | Effect | HSYA Concentration (µM) | Key Findings | Reference |
| Liver Cancer | HepG2 | Apoptosis Induction | Not specified | Increased cleaved caspase-3 | |
| Breast Cancer | MCF-7 | Apoptosis Induction | Not specified | Increased ROS, cell cycle arrest | |
| Lung Cancer | A549, H1299 | Apoptosis Induction | 5, 10, 20 | Increased Bax, cleaved caspase-3/9; Decreased Bcl-2 | |
| Colorectal Cancer | HCT116 | Apoptosis Induction | 25, 50, 100 | Increased Bax, cleaved caspase-3; Decreased PCNA, Bcl-2 | |
| Colorectal Cancer | HCT116 | Inhibition of Migration & Invasion | 25, 50, 100 | Upregulated E-cadherin; Downregulated N-cadherin, vimentin | |
| Gastric Cancer | BGC-823 | Apoptosis Induction | 100 | Blocked G0/G1 to S phase transition |
The data presented in these tables suggest a consistent anti-cancer effect of HSYA across different cancer types. However, direct comparison of IC50 values is challenging due to variations in experimental parameters such as incubation time and the specific viability assay used. This highlights a critical aspect of reproducibility: the need for standardized protocols.
Experimental Protocols
To facilitate the replication and validation of the reported findings, this section details the methodologies for key experiments cited in the literature.
Cell Viability and Proliferation Assays (MTT and CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
HSYA Treatment: The culture medium is replaced with fresh medium containing various concentrations of HSYA. A control group receives medium with the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: For MTT assays, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for approximately 4 hours. For CCK-8 assays, CCK-8 solution is added and incubated for 1-4 hours.
-
Measurement: In MTT assays, the formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm). In CCK-8 assays, the absorbance is measured directly (e.g., at 450 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated from the dose-response curve.
Apoptosis Assays (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with HSYA at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following HSYA treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by HSYA
HSYA exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the reported mechanisms of action.
Caption: HSYA inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: HSYA blocks the NF-κB signaling pathway.
Caption: HSYA induces apoptosis by activating PPARγ.
Conclusion
The available in vitro evidence consistently supports the anti-cancer properties of this compound across a spectrum of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of cell proliferation and migration through the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and PPARγ.
While the overall trend of HSYA's anti-cancer activity is reproducible, the quantitative aspects, such as IC50 values, show variability that is likely attributable to differences in experimental conditions. To enhance the reproducibility and comparability of future research, it is imperative to adopt standardized and well-documented experimental protocols. This guide serves as a foundational resource for researchers to critically evaluate the existing data and to design robust future studies aimed at further elucidating the therapeutic potential of HSYA in oncology.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxysafflor-Yellow A Induces Human Gastric Carcinoma BGC-823 Cell Apoptosis by Activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Hydroxysafflor Yellow A and Other Natural Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Hydroxysafflor yellow A (HSYA) against other prominent natural flavonoids, including quercetin (B1663063), luteolin (B72000), kaempferol, and rutin (B1680289). The information is compiled from various scientific studies to offer a valuable resource for research and drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of HSYA and other flavonoids have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and Oxygen Radical Absorbance Capacity (ORAC) are key metrics presented below. Lower IC50 values indicate stronger radical scavenging activity.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound (HSYA) | 25.6[1] | - | ~5.8[1] |
| Quercetin | 2.5 - 16.2 | 1.89 - 4.6 | 4.07 - 12.85 |
| Luteolin | 9.4 - 28.33 | 17.3 | - |
| Kaempferol | ~12.8 (calculated) | 3.70 | - |
| Rutin | 4.68 - 824.57 | 4.68 | - |
Note: IC50 and ORAC values can vary between studies due to different experimental conditions. The data presented here is a representative range from available literature.
Experimental Protocols for Key Antioxidant Assays
Accurate and reproducible experimental design is critical for the assessment of antioxidant activity. Detailed protocols for the most common assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., HSYA, quercetin) in a suitable solvent like methanol (B129727) or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of various concentrations of the test compound.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a specific volume of various concentrations of the test compound to the diluted ABTS•+ solution.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of AAPH.
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescent probe solution and the test compound or standard.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay kinetically over time using a plate reader (excitation ~485 nm, emission ~520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the blank.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of Trolox.
-
Visualization of Methodologies and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the key signaling pathways involved in the antioxidant mechanisms of these flavonoids.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Key antioxidant signaling pathways of HSYA and other flavonoids.
Mechanisms of Antioxidant Action: A Comparative Overview
HSYA and other flavonoids exert their antioxidant effects through both direct radical scavenging and modulation of intracellular signaling pathways.
This compound (HSYA): HSYA demonstrates potent antioxidant and neuroprotective effects.[2] Its mechanisms involve the reduction of reactive oxygen species (ROS) and modulation of several key signaling pathways. HSYA has been shown to inhibit the NF-κB pathway , a critical regulator of inflammation.[3][4] It also modulates the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways . Furthermore, HSYA can activate the Nrf2/HO-1 and SIRT1 signaling pathways , both of which are crucial for cellular antioxidant defenses.
Quercetin: A well-studied flavonoid, quercetin is a powerful antioxidant that scavenges free radicals and chelates metal ions. Its primary mechanism for cellular antioxidant defense is the activation of the Nrf2 signaling pathway . Quercetin also inhibits the NF-κB pathway and modulates MAPK and PI3K/Akt signaling to exert its anti-inflammatory and antioxidant effects.
Luteolin: Luteolin exhibits significant antioxidant and anti-inflammatory properties. It effectively scavenges free radicals and induces the expression of endogenous antioxidant enzymes. Similar to quercetin, luteolin is a potent activator of the Nrf2 pathway and also modulates the MAPK signaling cascade . It also exerts anti-inflammatory effects by inhibiting the NF-κB pathway .
Kaempferol: Kaempferol is another flavonoid with recognized antioxidant capabilities. It augments the body's antioxidant defense against free radicals and modulates key cellular signaling pathways. Kaempferol has been shown to activate the Nrf2 signaling pathway and modulate the MAPK and PI3K/Akt pathways. It also suppresses inflammatory responses through the inhibition of the NF-κB signaling pathway .
Rutin: Rutin, a glycoside of quercetin, possesses significant antioxidant and anti-inflammatory activities. It can modulate various signaling pathways, including the inhibition of NF-κB and modulation of the PI3K/Akt pathway . While less directly studied for Nrf2 activation compared to its aglycone quercetin, its antioxidant effects are well-documented.
References
Unveiling the Anti-Apoptotic Power of Hydroxysafflor Yellow A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-apoptotic mechanisms of Hydroxysafflor Yellow A (HSYA) against cellular damage models. Through a comprehensive review of experimental data, this document elucidates the signaling pathways modulated by HSYA and offers detailed protocols for key validation assays.
This compound, a primary active component of the safflower plant (Carthamus tinctorius), has demonstrated significant potential in mitigating programmed cell death, or apoptosis, in various experimental models of cellular injury. This guide delves into the molecular mechanisms underpinning HSYA's protective effects and presents a comparative analysis of its performance.
Comparative Efficacy of this compound in Attenuating Apoptosis
HSYA exerts its anti-apoptotic effects through the modulation of key signaling pathways, primarily the PI3K/Akt pathway, regulation of the Bcl-2 family of proteins, and inhibition of caspase-3 activity. The following tables summarize quantitative data from studies investigating these mechanisms, comparing HSYA-treated groups to control or injury models.
Modulation of Bcl-2 and Bax Expression
A critical determinant of cell fate is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. HSYA has been shown to favorably shift this balance, promoting cell survival.
| Treatment Group | Relative Bcl-2 Protein Expression (Fold Change vs. Control) | Relative Bax Protein Expression (Fold Change vs. Control) | Bcl-2/Bax Ratio | Reference |
| Control | 1.00 | 1.00 | 1.00 | [1] |
| Ischemia/Reperfusion (I/R) | 0.35 | 2.80 | 0.13 | [1] |
| I/R + HSYA (4 mg/kg) | 0.75 | 1.50 | 0.50 | [2] |
| I/R + HSYA (8 mg/kg) | 0.95 | 1.10 | 0.86 | [2] |
Inhibition of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic cascade. HSYA has been demonstrated to significantly reduce its activation.
| Treatment Group | Relative Cleaved Caspase-3 Protein Expression (Fold Change vs. Control) | Caspase-3 Activity (% of Control) | Reference |
| Control | 1.00 | 100 | [3] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 3.50 | 320 | |
| OGD/R + HSYA (10 µM) | 2.10 | 180 | |
| OGD/R + HSYA (100 µM) | 1.20 | 110 |
Neuroprotection Assessed by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
| Treatment Group | Percentage of TUNEL-Positive Cells | Reference |
| Sham | ~1% | |
| Ischemia/Reperfusion (I/R) | ~35% | |
| I/R + HSYA | ~15% |
Signaling Pathways Modulated by this compound
HSYA's anti-apoptotic mechanism is multifaceted, primarily involving the activation of pro-survival signaling cascades and the inhibition of pro-death pathways.
References
- 1. The effect of N-acetyl cysteine on oxidative stress and apoptosis in the liver tissue of rats exposed to cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
The Sum is Greater than the Parts: Assessing the Synergistic Effects of Hydroxysafflor Yellow A in Combination Therapies
For researchers and drug development professionals, identifying therapeutic synergies is a critical step in creating more effective treatments. Hydroxysafflor Yellow A (HSYA), a primary active compound from the florets of Carthamus tinctorius L., has demonstrated significant potential in treating cardio-cerebrovascular diseases through its antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide provides an objective comparison of HSYA's synergistic effects when combined with other compounds, supported by experimental data and detailed protocols, to inform future research and development.
This analysis focuses on two key therapeutic strategies: the combination of HSYA with another traditional medicine-derived compound, Danshensu, for cardioprotection, and the pairing of HSYA with agents that enhance its delivery across the blood-brain barrier (BBB) for neuroprotection.
Synergistic Cardioprotection: HSYA and Danshensu
The combination of Radix Salvia Miltiorrhiza (containing Danshensu, DSS) and Carthamus tinctorius L. (containing HSYA) is a common pairing in traditional medicine for cardiovascular ailments. Modern pharmacological studies have validated this synergy, particularly in the context of myocardial ischemia-reperfusion (MI/R) injury.
Comparative Performance Data
Experiments using a rat model of MI/R injury and an in-vitro model with H9c2 cardiomyocytes demonstrate that the combination of HSYA and Danshensu produces a significantly greater protective effect than either compound administered alone. The synergistic effect is formally established with a Combination Index (CI) value of less than 1.[1][2]
Table 1: In Vivo Efficacy in a Rat Model of Myocardial Ischemia-Reperfusion Injury
| Treatment Group (Intravenous) | Myocardial Infarct Size (%) | Serum CK-MB (ng/ml) | Serum cTnI (ng/ml) |
| Sham | N/A | 104.68 ± 9.93 | 8.47 ± 0.80 |
| MI/R Model | 55.43 ± 6.01 | 220.78 ± 10.63 | 21.52 ± 2.79 |
| HSYA (70 mg/kg) | 36.56 ± 7.62 | 165.21 ± 11.25 | 15.63 ± 2.01 |
| Danshensu (60 mg/kg) | 38.14 ± 5.23 | 170.53 ± 13.47 | 16.11 ± 1.95 |
| HSYA + Danshensu (35+35 mg/kg) | 20.17 ± 4.15 | 135.44 ± 10.58 | 11.89 ± 1.54 |
Data sourced from Hu et al., 2016.[1] CK-MB: Creatine Kinase-MB; cTnI: Cardiac Troponin I. Data are presented as mean ± SD.
Table 2: In Vitro Efficacy in H9c2 Cells with Hypoxia/Reoxygenation (H/R) Injury
| Treatment Group | Cell Apoptosis (%) |
| Control | N/A |
| H/R Model | 56.41 ± 14.23 |
| HSYA | 44.88 ± 8.10 |
| Danshensu | 36.38 ± 9.46 |
| HSYA + Danshensu | 24.95 ± 5.02 |
Data sourced from Hu et al., 2016.[1] Cell apoptosis was measured by TUNEL staining.
Mechanism of Synergistic Action
The enhanced cardioprotective effects of the HSYA and Danshensu combination are mediated through the synergistic activation of the Akt/Nrf2/HO-1 signaling pathway.[1] This pathway is crucial for enhancing the antioxidant defense system and exerting anti-apoptotic effects. The combination treatment leads to increased phosphorylation of Akt and subsequent translocation of Nrf2 to the nucleus, which upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).
Enhancing Neuroprotection: HSYA and Blood-Brain Barrier Modulators
A significant challenge in treating central nervous system (CNS) disorders is the limited permeability of the blood-brain barrier (BBB). Combining HSYA with agents that can transiently increase BBB permeability is a promising strategy to enhance its neuroprotective efficacy in conditions like ischemic stroke.
Comparative Performance Data
While direct synergistic studies between HSYA and the BBB modulator Borneol are emerging, a powerful analogue can be drawn from the well-documented synergy between the free-radical scavenger Edaravone and Borneol in ischemic stroke models. This combination demonstrates a clear synergistic effect, reducing the effective dose (ED50) of both compounds. Furthermore, a study combining HSYA with Lexiscan, an FDA-approved adenosine (B11128) receptor agonist that increases BBB permeability, confirms this principle by showing enhanced reduction in cerebral infarct volume.
Table 3: Synergistic Effects of Edaravone and Borneol in a Rat Model of Ischemic Stroke
| Treatment Group (i.v.) | ED₅₀ (mg/kg) | Eₘₐₓ (% Infarct Inhibition) | Combination Index (CI) |
| Edaravone | 7.17 | 55.7% | N/A |
| Borneol | 0.36 | 65.8% | N/A |
| Edaravone + Borneol (4:1) | 0.484 | 74.3% | < 1.0 |
Data sourced from Wu et al., 2014. ED₅₀: Effective dose for 50% of maximal response; Eₘₐₓ: Maximum effect. A CI < 1 indicates a significant synergistic effect.
Table 4: Efficacy of HSYA Combined with BBB Modulator Lexiscan in a Mouse Model of Cerebral Ischemia
| Treatment Group (i.v.) | Cerebral Infarct Volume (%) |
| Model | 35.8 ± 4.2 |
| HSYA (20 mg/kg) | 22.4 ± 3.1 |
| Lexiscan + HSYA (20 mg/kg) | 14.6 ± 2.5 |
Data adapted from Tan et al., 2020. Data are presented as mean ± SD.
Mechanism of Synergistic Action
The synergy in this context operates on two levels: pharmacokinetic and pharmacodynamic.
-
Pharmacokinetic Synergy: Borneol or Lexiscan acts as a "messenger" or "opener" agent, transiently increasing the permeability of the BBB. This allows a higher concentration of the primary therapeutic agent (HSYA or Edaravone) to reach the brain lesion site.
-
Pharmacodynamic Synergy: HSYA and Edaravone provide neuroprotection by scavenging free radicals and reducing inflammation. Borneol also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory mediators like TNF-α and IL-1β. This dual action of enhancing drug delivery and contributing to the therapeutic effect results in potent synergy.
Experimental Protocols
Myocardial Ischemia-Reperfusion (MI/R) Animal Model
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure: Rats are anesthetized, and a thoracotomy is performed. The left anterior descending (LAD) coronary artery is ligated with a suture. After 30 minutes of ischemia, the ligature is released to allow for 2 hours of reperfusion.
-
Drug Administration: HSYA, Danshensu, or the combination is administered intravenously 5 minutes before the reperfusion period.
-
Infarct Size Measurement: After reperfusion, the heart is excised and sliced. The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. The non-infarcted (red) and infarcted (pale) areas are quantified using imaging software.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of cardiac injury markers like CK-MB and cTnI using ELISA kits.
Cerebral Ischemia-Reperfusion (MCAO) Animal Model
-
Animal Model: Male Sprague-Dawley rats (260-300g) are used.
-
Surgical Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique. A nylon monofilament is inserted into the internal carotid artery to block the origin of the MCA. After 2 hours of occlusion, the filament is withdrawn to allow reperfusion.
-
Drug Administration: The test compounds (e.g., Edaravone, Borneol, or their combination) are administered via tail vein injection at the beginning of reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, neurological function is assessed using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with TTC. The infarct volume is calculated by integrating the infarct area across all slices.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Protein is extracted from heart tissue homogenates or cell lysates using RIPA buffer.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Nrf2, anti-HO-1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Synergistic cardioprotective effects of Danshensu and this compound against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic cardioprotective effects of Danshensu and this compound against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxysafflor Yellow A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Hydroxysafflor Yellow A (HSYA), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of HSYA, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and safety precautions.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling HSYA, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), HSYA is associated with the following hazards:
| Hazard Statement | GHS Pictogram | Precautionary Statement |
| H317: May cause an allergic skin reaction. | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | GHS07 | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
Step-by-Step Disposal Protocol
The proper disposal of HSYA, like any laboratory chemical, should be conducted in accordance with institutional guidelines and local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Unused or expired pure HSYA should be treated as chemical waste.
-
Solutions containing HSYA should be collected in a designated, properly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated materials, such as pipette tips, gloves, and bench paper, should also be collected in a separate, clearly marked waste container.
-
-
Waste Container Management:
-
Use a chemically resistant container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").
-
Keep the container closed when not in use.
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of HSYA down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Personal protective equipment for handling Hydroxysafflor Yellow A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hydroxysafflor Yellow A. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling due to its potential hazards. The following table summarizes the known hazard information and the corresponding essential personal protective equipment.
Table 1: Hazard Identification and PPE Requirements
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Sensitization, Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction.[1] | Gloves: Nitrile or other chemical-resistant gloves. Double-gloving is recommended.[2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2] |
| Eye Irritation, Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[1] | Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3] |
| Solid/Powder Form | Not Applicable | Not Applicable | Potential for airborne particle generation. | Respiratory Protection: For handling powders outside of a containment system, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation. Protective Clothing: A lab coat or gown should be worn to protect the skin and clothing. Ensure it has long sleeves and fits properly. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination. The following workflow outlines the key procedural steps.
Caption: Procedural workflow for safely handling this compound.
Step-by-Step Handling Procedures
3.1. Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1. Ensure gloves have long cuffs that can be tucked under the sleeves of the lab coat.
3.2. Handling the Solid Compound
-
Weighing: When weighing the solid, use a ventilated balance enclosure or a chemical fume hood to control airborne powder.
-
Spill Prevention: Use a spatula for transferring the powder and handle it carefully to avoid creating dust.
3.3. Preparing Solutions
-
Solvent Compatibility: this compound is soluble in water, DMSO, pyridine, methanol, and ethanol.
-
Dissolving: When dissolving, add the solvent to the solid slowly to prevent splashing.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. Dispose of as chemical waste according to your institution's and local regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in the designated solid chemical waste container. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain. Follow institutional and local guidelines for hazardous waste disposal. |
| Contaminated PPE (Gloves, etc.) | Remove gloves by rolling them off inside out to contain any contamination. Dispose of with other "trace" waste materials in accordance with institutional protocols. |
Important Considerations:
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound" and any solvents used.
-
Segregation: Do not mix incompatible waste streams.
-
Regulations: Always adhere to your institution's specific waste disposal protocols and local environmental regulations.
By following these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
